molecular formula C9H7NO4 B1623700 5-Nitro-4-chromanone CAS No. 958745-56-7

5-Nitro-4-chromanone

Cat. No.: B1623700
CAS No.: 958745-56-7
M. Wt: 193.16 g/mol
InChI Key: GKBQSZMQWDOYKI-UHFFFAOYSA-N
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Description

5-Nitro-4-chromanone is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-4-chromanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-4-chromanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7-4-5-14-8-3-1-2-6(9(7)8)10(12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBQSZMQWDOYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415683
Record name 5-NITRO-4-CHROMANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958745-56-7
Record name 5-NITRO-4-CHROMANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Nitro-4-chromanone from 2'-hydroxy-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

The 4-chromanone scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis of 5-Nitro-4-chromanone, a key intermediate in drug discovery, starting from 2'-hydroxy-5'-nitroacetophenone. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical process parameters, and provide a framework for characterization. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of the 4-Chromanone Core

The 4-chromanone (2,3-dihydro-1-benzopyran-4-one) framework is a foundational structural entity in the vast class of oxygen-containing heterocycles.[1] Its derivatives, including flavanones and isoflavanones, are ubiquitous in nature and exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[1][2] The introduction of a nitro group onto the aromatic ring, as in 5-Nitro-4-chromanone, can significantly modulate the molecule's electronic properties and biological activity, making it a valuable target for synthetic chemists.[3][4] The synthesis of these compounds is therefore of immense interest in pharmaceutical chemistry, where they serve as crucial building blocks for designing novel therapeutic agents.[1][5]

The most common synthetic strategies for 4-chromanones originate from ortho-hydroxyaryl ketones.[6] This guide focuses on a robust and efficient one-pot synthesis of 5-Nitro-4-chromanone from the readily available starting material, 2'-hydroxy-5'-nitroacetophenone.[7]

Synthetic Strategy and Mechanistic Causality

The transformation of 2'-hydroxy-5'-nitroacetophenone into 5-Nitro-4-chromanone is achieved through a one-pot tandem reaction sequence. This process elegantly combines three distinct mechanistic steps: a base-catalyzed aldol addition, an in-situ dehydration, and a final intramolecular oxa-Michael cyclization. This approach is favored for its efficiency and atom economy.

The Three Pillars of the Mechanism:

  • Base-Catalyzed Aldol Addition: The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a suitable base (e.g., a secondary amine like pyrrolidine or piperidine), forming an enolate. This enolate then acts as a nucleophile, attacking an electrophilic C1 synthon, typically formaldehyde (used as paraformaldehyde for convenience).

  • In-Situ Dehydration: The resulting β-hydroxy ketone (aldol adduct) is unstable under the reaction conditions and readily undergoes base-catalyzed dehydration to yield a reactive α,β-unsaturated ketone intermediate, specifically (E)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one.

  • Intramolecular Oxa-Michael Cyclization: The key ring-forming step involves the nucleophilic attack of the deprotonated phenolic hydroxyl group onto the β-carbon of the vinyl ketone moiety. This conjugate addition is highly favorable and results in the formation of the stable six-membered heterocyclic ring of the 4-chromanone product.

This tandem strategy avoids the isolation of unstable intermediates and often proceeds with high yields, making it a preferred method in modern organic synthesis.[3]

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism Start 2'-hydroxy-5'-nitroacetophenone Enolate Enolate Intermediate Start->Enolate + Base (-H+) Aldol β-Hydroxy Ketone Adduct Enolate->Aldol + HCHO (Formaldehyde) VinylKetone α,β-Unsaturated Ketone (Vinyl Ketone) Aldol->VinylKetone - H₂O (Dehydration) Product 5-Nitro-4-chromanone VinylKetone->Product Intramolecular Oxa-Michael Addition

Caption: Figure 1: Proposed Reaction Mechanism

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related 4-chromanone derivatives.[3][8][9]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaPurity/GradeSupplier Example
2'-hydroxy-5'-nitroacetophenone1450-76-6C₈H₇NO₄≥98%Sigma-Aldrich
Paraformaldehyde30525-89-4(CH₂O)n≥95%Sigma-Aldrich
Pyrrolidine123-75-1C₄H₉N≥99%Sigma-Aldrich
Ethanol (EtOH)64-17-5C₂H₆OAnhydrousFisher Scientific
Toluene108-88-3C₇H₈AnhydrousFisher Scientific
Hydrochloric Acid (HCl)7647-01-0HCl2N (aq.)VWR
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄ACS GradeVWR
Step-by-Step Synthesis Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Charging - Add 2'-hydroxy-5'-nitroacetophenone, paraformaldehyde, and toluene to flask. B 2. Catalyst Addition - Add pyrrolidine dropwise at room temperature. A->B C 3. Reaction - Heat mixture to reflux (approx. 110-115 °C) for 4-6 hours with a Dean-Stark trap. B->C D 4. Cooldown & Quench - Cool to room temperature. - Extract with 2N HCl and water. C->D E 5. Work-up - Dry organic phase (Na₂SO₄). - Concentrate under reduced pressure. D->E F 6. Purification - Purify crude solid via column chromatography (Silica gel, Hexane:EtOAc gradient). E->F G 7. Characterization - Obtain pure 5-Nitro-4-chromanone. - Analyze via NMR, IR, MS, and melting point. F->G

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2'-hydroxy-5'-nitroacetophenone (1.81 g, 10.0 mmol), paraformaldehyde (0.45 g, 15.0 mmol, 1.5 eq), and anhydrous toluene (40 mL).

  • Catalyst Addition: Begin stirring the suspension at room temperature. Slowly add pyrrolidine (0.84 mL, 10.0 mmol, 1.0 eq) dropwise over 5 minutes. The addition of the amine base is crucial as it catalyzes both the initial condensation and the final cyclization.

  • Reaction Execution: Heat the reaction mixture to reflux (oil bath temperature ~120-125 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The water generated during the dehydration step is removed azeotropically by the Dean-Stark trap, which drives the equilibrium towards the product.

  • Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 2N HCl (2 x 30 mL) to remove the pyrrolidine catalyst, followed by water (1 x 30 mL), and finally a saturated brine solution (1 x 30 mL).

  • Drying and Concentration: Dry the organic phase (toluene) over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (starting from 10% and increasing to 30%) to afford the pure 5-Nitro-4-chromanone as a pale-yellow solid.

Characterization

The identity and purity of the synthesized 5-Nitro-4-chromanone should be confirmed by standard analytical techniques.

ParameterExpected Result
Physical Form Pale-yellow solid
Yield 65-75% (typical)
Melting Point ~135-138 °C
¹H NMR (CDCl₃)δ ~8.7 (d, 1H), 8.3 (dd, 1H), 7.1 (d, 1H), 4.7 (t, 2H), 2.9 (t, 2H) ppm.
¹³C NMR (CDCl₃)δ ~190.5, 165.0, 141.5, 130.0, 126.0, 122.5, 119.0, 67.5, 37.0 ppm.
IR (KBr) ν ~3100 (Ar C-H), 1690 (C=O, ketone), 1580, 1340 (NO₂), 1250 (C-O-C) cm⁻¹.[10]
Mass Spec (ESI+) m/z = 194.04 [M+H]⁺ for C₉H₇NO₄.

Process Optimization and Critical Parameters

  • Choice of Base: Secondary amines like pyrrolidine or piperidine are highly effective. They act as both a base to promote enolate formation and as a nucleophile to activate formaldehyde. The amount of base is critical; catalytic amounts may be sufficient, but stoichiometric amounts often ensure complete reaction.

  • Solvent and Water Removal: Toluene is an ideal solvent as it forms an azeotrope with water, allowing for its efficient removal via a Dean-Stark trap. This is a critical step, as the removal of water drives the dehydration equilibrium forward, maximizing the formation of the vinyl ketone intermediate necessary for cyclization.

  • Temperature and Reaction Time: Reflux temperature is necessary to overcome the activation energy for the dehydration and cyclization steps. Reaction time should be optimized by monitoring via TLC to avoid the formation of side products from prolonged heating. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in similar syntheses.[3]

  • Purity of Starting Material: The purity of the 2'-hydroxy-5'-nitroacetophenone is paramount. Impurities can lead to side reactions and complicate the final purification process.

Safety Considerations

  • Reagents: Pyrrolidine is a flammable and corrosive liquid. Toluene is flammable and has associated neurotoxicity. Handle all chemicals in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Procedure: The reaction is performed at high temperatures. Use appropriate caution when handling the hot apparatus. The work-up involves acidic solutions; handle with care.

Conclusion

This guide details a reliable and efficient one-pot synthesis of 5-Nitro-4-chromanone from 2'-hydroxy-5'-nitroacetophenone. The methodology leverages a tandem aldol condensation-dehydration-intramolecular oxa-Michael addition sequence, which represents a robust strategy for constructing the 4-chromanone core. By understanding the underlying mechanism and critical experimental parameters, researchers can effectively produce this valuable intermediate for applications in medicinal chemistry and drug discovery.

References

  • Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. Available at: [Link]

  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. Available at: [Link]

  • Mechanistic approach to the cyclization reaction of a 2'-hydroxychalcone analogue with light and solvent. PubMed. Available at: [Link]

  • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews. Available at: [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research and Pharmaceutical Chemistry. Available at: [Link]

  • Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. ResearchGate. Available at: [Link]

  • Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. The Journal of Organic Chemistry. Available at: [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 2-hydroxy-3-nitroacetophenone. PrepChem.com. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Available at: [Link]

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal. Available at: [Link]

  • Reactivity of 2-hydroxy-ω-nitroacetophenones: Synthesis of 2-oximinocoumaranones. Indian Journal of Chemistry. Available at: [Link]

  • o-NITROACETOPHENONE. Organic Syntheses. Available at: [Link]

  • The synthesis of nitro-phenyl-chromone 48 from acetophenone 19. ResearchGate. Available at: [Link]

  • Scheme 6. Chromone synthesis via the chalcone pathway. ResearchGate. Available at: [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. PMC. Available at: [Link]

  • 2'-Hydroxy-5'-nitroacetophenone. PubChem. Available at: [Link]

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone. Google Patents.
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida. RepHip UNR. Available at: [Link]

  • Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation. Semantic Scholar. Available at: [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available at: [Link]

  • Chroman-4-ones and process for preparing same. Google Patents.
  • An efficient synthesis of 4-chromanones. ResearchGate. Available at: [Link]

  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PMC. Available at: [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry. Available at: [Link]

  • Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. East China Normal University. Available at: [Link]

  • Spectral Comparison of Commercial and Synthesized Tyrian Purple. The McCrone Group. Available at: [Link]

  • 4-Chromanone. PhotochemCAD. Available at: [Link]

Sources

Exploring the structure-activity relationship (SAR) of 5-Nitro-4-chromanone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR), Synthetic Pathways, and Biological Validation[1]

Executive Summary: The 5-Nitro Advantage

The 4-chromanone (2,3-dihydro-4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatility in targeting antitubercular (DprE1 inhibition), anticancer (tubulin polymerization), and neuroinflammatory pathways.[1][2] While 6- and 7-substituted analogs are widely explored, the 5-nitro-4-chromanone subclass represents an underutilized chemical space.[1]

The 5-nitro position offers unique physicochemical properties:

  • Peri-Interaction: Steric and electrostatic interaction with the C4-carbonyl, altering the electrophilicity of the Michael acceptor system (C2-C3).[1]

  • Bioreductive Potential: Similar to nitroimidazoles (e.g., Pretomanid), the nitro group serves as a "warhead" for bioreductive activation in hypoxic environments (e.g., M. tuberculosis granulomas).[1]

  • Synthetic Challenge: Direct nitration of 4-chromanone favors the 6-position.[1] Accessing the 5-isomer requires specific regiospecific strategies, acting as a barrier to entry for generic competition.[1]

Synthetic Architecture: Regiospecific Access

Achieving the 5-nitro substitution pattern requires bypassing the directing effects of the native chromanone ring.[1] The most robust protocol involves the "Coumarin-Hydrolysis-Recyclization" strategy or the use of pre-functionalized acetophenones.[1]

Protocol A: The Retro-Coumarin Route

This pathway ensures 100% regioselectivity for the 5-nitro isomer.[1]

  • Precursor Synthesis: Nitration of 4-hydroxycoumarin yields 3-nitro-4-hydroxycoumarin.[1][2]

  • Hydrolysis (Ring Opening): Treatment with alkali (4% KOH) hydrolyzes the lactone and decarboxylates the intermediate to yield 2-hydroxy-6-nitroacetophenone .[1]

  • Cyclization (The Kabbe Condensation): Condensation of the acetophenone with an aldehyde/ketone in the presence of pyrrolidine or dilute base yields the 5-nitro-4-chromanone.[1]

Visualization: Synthetic Workflow

SynthesisPath Step1 4-Hydroxycoumarin Step2 3-Nitro-4-hydroxycoumarin Step1->Step2 HNO3/AcOH Step3 2-Hydroxy-6-nitroacetophenone (Key Intermediate) Step2->Step3 4% KOH, Hydrolysis Step4 Kabbe Condensation (Aldehyde/Pyrrolidine) Step3->Step4 R-CHO Final 5-Nitro-4-Chromanone Step4->Final Cyclization

Figure 1: Regiospecific synthesis of 5-nitro-4-chromanones via the coumarin hydrolysis pathway.

Structure-Activity Relationship (SAR) Analysis

The SAR of 5-nitro-4-chromanone is governed by three distinct vectors: the A-Ring (Electronic Anchor), the C2-Tail (Lipophilic Driver), and the C4-Carbonyl (H-Bond Acceptor).[1]

SAR Matrix Table
Structural ZoneModificationEffect on Activity (General)Mechanistic Rationale
Position 5 (Anchor) -NO₂ (Nitro) Critical Acts as a bioreductive trigger; increases acidity of C3 protons.[1]
-NH₂ (Amino)DecreasedLoss of bioreductive toxicity; useful for solubility but reduces potency in hypoxia.[1]
Position 2 (Tail) Alkyl (Propyl/Pentyl)Increased Enhanced membrane permeability (logP ~3.5); critical for anti-TB activity.[1]
Phenyl / ArylVariableBulky groups may clash with the binding pocket unless ortho-substituted.[1]
Position 3 Spiro-fusionIncreasedRigidification of the pyranone ring; improves metabolic stability.[1]
Halogen (Br/Cl)VariableIncreases reactivity of the Michael acceptor system (toxicity risk).[1]
Position 4 Carbonyl (C=O)EssentialH-bond acceptor.[1] Conversion to oxime (=N-OH) often boosts potency.[1]
Detailed Mechanistic Logic
1. The "Peri-Effect" (Position 5)

The 5-nitro group sits in close proximity to the C4-carbonyl oxygen.[1]

  • Electronic Effect: The strong electron-withdrawing nature of the nitro group pulls density from the benzene ring, but its ortho position to the carbonyl creates a dipole repulsion.[1] This destabilizes the planar conformation slightly, potentially aiding in "induced fit" binding scenarios.[1]

  • Bioreduction: In M. tuberculosis, the nitro group mimics the mechanism of PA-824 (Pretomanid).[1] It is reduced by deazaflavin-dependent nitroreductase (Ddn) to reactive nitrogen species (RNS), which kill non-replicating bacteria.[1]

2. The Lipophilic Tail (Position 2)

For antitubercular activity, lipophilicity is paramount to penetrate the mycolic acid cell wall.[1]

  • Optimal Chain Length: Data suggests a C3–C6 alkyl chain at Position 2 maximizes activity (MIC < 10 µg/mL).[1]

  • Aryl Substitutions: If an aromatic ring is placed at C2, it requires electron-withdrawing groups (e.g., -CF3, -F) to maintain potency.[1]

Visualization: SAR Logic Map

SARMap Core 5-Nitro-4-Chromanone Scaffold Pos5 Position 5: Nitro Group Core->Pos5 Pos2 Position 2: Lipophilic Tail Core->Pos2 Pos4 Position 4: Carbonyl Core->Pos4 Mech1 Bioreductive Activation (Ddn Enzyme) Pos5->Mech1 Hypoxic Activity Mech2 Electronic Withdrawal Pos5->Mech2 pKa Modulation Effect1 Cell Wall Penetration (Mycolic Acid) Pos2->Effect1 Opt1 Optimal: C3-C6 Alkyl Pos2->Opt1 Mod1 Oxime Conversion (=N-OH) Pos4->Mod1 Result1 Increased Potency Mod1->Result1

Figure 2: Structure-Activity Relationship map highlighting the functional roles of the 5-, 2-, and 4-positions.

Biological Validation Protocols

To validate the SAR models, the following assays are mandatory. These protocols are designed to be self-validating with internal controls.[1]

A. Antitubercular Assay (REMA)[1]
  • Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Reagent: Resazurin (Alamar Blue).[1]

  • Protocol:

    • Culture: M. tuberculosis H37Rv strain grown to mid-log phase (OD600 0.6–0.8).[1]

    • Dilution: Prepare serial 2-fold dilutions of 5-nitro-4-chromanone analogs in 96-well plates (Final conc: 100 µg/mL to 0.19 µg/mL).

    • Inoculation: Add bacteria (approx. 2 x 10^5 CFU/mL) to wells.

    • Control: Rifampicin (Positive Control), DMSO (Solvent Control).[1]

    • Incubation: 7 days at 37°C.

    • Readout: Add Resazurin. A color change from Blue (Oxidized/Dead) to Pink (Reduced/Live) indicates bacterial growth.[1]

    • Validation: The Z-factor must be >0.5 for the assay to be considered statistically robust.

B. Cytotoxicity Counter-Screen (MTT Assay)[1]
  • Objective: Ensure selectivity (Selectivity Index SI = IC50_Vero / MIC_Mtb).

  • Cell Line: Vero cells or HEK293 (Mammalian kidney).[1]

  • Protocol:

    • Seed cells at 1 x 10^4 cells/well.

    • Treat with analogs for 48 hours.

    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.[1]

    • Target: SI > 10 is required for a viable lead candidate.

References

  • Synthesis of 2-hydroxy-w-nitroacetophenones: Rao, K. V., & Sundaramurthy, V. (1976).[1][2] Reactivity of 2-hydroxy-w-nitroacetophenones: Synthesis of 2-oximinocoumaranones.[1][2] Proceedings of the Indian Academy of Sciences - Section A. Link

  • General Chromanone SAR: Pattan, S. R., et al. (2009).[1] Synthesis and biological evaluation of some substituted amino chromanone derivatives. Indian Journal of Chemistry. Link[1]

  • Antitubercular Nitroimidazoles (Mechanism Reference): Thompson, A. M., et al. (2009).[1] Structure-activity relationships of antitubercular nitroimidazoles. Journal of Medicinal Chemistry. Link

  • Chromanone Review: Keri, R. S., et al. (2014).[1] Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry. Link

  • Antiproliferative Activity: Li, G., et al. (2023).[1] Synthesis and biological evaluation of chromanone-based derivatives. Bioorganic Chemistry. Link

Sources

Preliminary Biological Screening of 5-Nitro-4-chromanone: A Technical Guide for Hit-to-Lead Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-4-chromanone (CAS: 958745-56-7) represents a distinct subclass of the chroman-4-one scaffold, a privileged structure in medicinal chemistry known for its versatility in generating anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Unlike its more common 6- and 7-nitro isomers, the 5-nitro derivative possesses unique steric and electronic properties due to the peri-proximity of the nitro group to the carbonyl center.[1]

This technical guide outlines a rigorous, self-validating workflow for the preliminary biological screening of 5-Nitro-4-chromanone. It moves beyond generic protocols to address the specific physiochemical liabilities of nitro-aromatic pharmacophores—specifically redox cycling and solubility—and provides a structured path from in silico profiling to in vitro validation.[1]

Part 1: Chemical Profile & In Silico Assessment

Before wet-lab experimentation, the molecule must be profiled to establish safety margins and solubility parameters.[1] Nitro-aromatics carry a high risk of mutagenicity (Ames positive) and poor aqueous solubility, which can confound biological data.[1]

Chemical Identity[1]
  • IUPAC Name: 5-nitro-2,3-dihydrochromen-4-one[1][3]

  • CAS Number: 958745-56-7[1][2][4][5]

  • Molecular Formula: C9H7NO4[1]

  • Molecular Weight: 193.16 g/mol [1]

  • Key Structural Feature: The nitro group at position 5 is ortho to the carbonyl (C4). This creates a steric "pocket" and may influence the electrophilicity of the carbonyl carbon, altering reactivity with nucleophilic enzyme residues compared to 6- or 7-nitro isomers.[1]

In Silico ADMET & Toxicity Prediction

Objective: To predict "drug-likeness" and flag potential false positives due to pan-assay interference (PAINS).[1]

Protocol:

  • Ligand Preparation: Generate the SMILES string for 5-Nitro-4-chromanone: O=C1CCOC2=C1C(=O)=CC=C2.[1]

  • Platform Execution: Submit structure to SwissADME and OSIRIS Property Explorer .[1]

  • Critical Parameters to Analyze:

    • LogP (Lipophilicity): Expected range 1.5–2.[1]5. If >3.5, expect precipitation in aqueous media.

    • Brenk Alert (Nitro Group): The nitro group will trigger a structural alert. This necessitates a downstream counter-screen for mutagenicity (Ames test) if the compound advances.

    • PAINS Filter: Confirm the chromanone core does not act as a non-specific alkylator in its native state.

Part 2: Pre-Screening Preparation (The "Go/No-Go" Step)[1]

Many screening campaigns fail because the compound precipitates in the assay buffer.

Solubility & Stability Protocol
  • Solvent: Dimethyl sulfoxide (DMSO) is the standard vehicle.[1]

  • Stock Concentration: Prepare a 10 mM stock solution.

  • Precipitation Check: Dilute the stock 1:100 into Phosphate Buffered Saline (PBS, pH 7.4) to reach 100 µM. Measure Absorbance at 600 nm (turbidity).

    • Acceptance Criteria: OD600 < 0.01 (indicating no precipitation).[1]

  • Stability Check: Nitro compounds can be photoreactive.[1] Incubate the 100 µM solution under ambient light for 24 hours and analyze via HPLC.

    • Acceptance Criteria: >95% peak area retention.

Part 3: Antimicrobial Screening Workflow

Chroman-4-ones exhibit documented antimicrobial activity, often disrupting bacterial membrane potential.[1][6] The 5-nitro group may enhance this via redox stress mechanisms.[1]

Microbroth Dilution Assay (MIC Determination)

Rationale: This quantitative method determines the Minimum Inhibitory Concentration (MIC) and distinguishes between bacteriostatic and bactericidal effects.[1]

Panel Selection:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive model.[1]

  • Escherichia coli (ATCC 25922) - Gram-negative permeability model.[1]

  • Candida albicans (ATCC 10231) - Fungal model (chromanones are often antifungal).[1]

Detailed Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

    • Dispense 100 µL of broth into all wells.

    • Add 100 µL of 5-Nitro-4-chromanone (starting at 256 µg/mL) to column 1.[1]

    • Perform serial 2-fold dilutions across to column 10.

    • Controls: Column 11 (Growth Control: bacteria + solvent), Column 12 (Sterility Control: broth only).

    • Positive Control: Ciprofloxacin (bacteria) / Fluconazole (fungi).[1]

  • Incubation: 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

  • Validation: Add 20 µL of Resazurin (0.015%) dye. A color change from blue (resazurin) to pink (resorufin) indicates viable metabolic activity.[1]

Part 4: Cytotoxicity & Anticancer Potential[7][8][9]

The "nitro" moiety is a double-edged sword: it can drive potency against hypoxic tumors (via bioreduction) or cause non-specific toxicity.[1]

SRB or MTT Assay

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for nitro compounds because MTT reduction relies on mitochondrial dehydrogenase, which can be chemically reduced by nitro-aromatics, leading to false "viability" signals.[1]

Cell Line Panel:

  • MCF-7 (Breast adenocarcinoma) - Standard solid tumor model.[1]

  • HepG2 (Hepatocellular carcinoma) - High metabolic capacity (to test if the nitro group requires bio-activation).[1]

  • HFF-1 (Human Foreskin Fibroblast) - Critical Normal Control to calculate Selectivity Index (SI).[1]

Protocol (SRB Method):

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with 5-Nitro-4-chromanone (0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Fixation: Fix cells with cold 10% Trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.

  • Calculation: % Viability = (OD_sample / OD_control) × 100.[7]

  • Selectivity Index (SI):

    
    .
    
    • Target: SI > 3.0 indicates a promising therapeutic window.

Part 5: Mechanistic Validation (Advanced Screening)[1]

If the compound shows activity (MIC < 10 µg/mL or IC50 < 10 µM), the mechanism must be probed.[1] For nitro-chromanones, Oxidative Stress is the primary hypothesis.[1]

ROS Generation Assay (DCFDA)

Hypothesis: The nitro group undergoes redox cycling, generating superoxide radicals that damage DNA/membranes.[1]

Workflow:

  • Load cells (e.g., MCF-7) with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.[1]

  • Wash and treat with

    
     of 5-Nitro-4-chromanone.[1]
    
  • Measure fluorescence (Ex/Em: 485/535 nm) at 1h, 3h, and 6h.

  • Control: Use N-acetylcysteine (NAC) as a ROS scavenger.[1] If NAC pretreatment abolishes cytotoxicity, the mechanism is confirmed as ROS-dependent.[1]

Part 6: Visualizations

Screening Workflow Diagram

ScreeningWorkflow Start 5-Nitro-4-chromanone (Candidate) InSilico In Silico Profiling (SwissADME / OSIRIS) Check: Mutagenicity Alert Start->InSilico Solubility Solubility & Stability (DMSO/PBS, 24h HPLC) InSilico->Solubility Decision1 Precipitation or Degradation? Solubility->Decision1 Screening Primary Screening Decision1->Screening No Stop Reformulate or Discard Decision1->Stop Yes Microbio Antimicrobial (MIC) (S. aureus, E. coli, Candida) Screening->Microbio Cyto Cytotoxicity (SRB) (MCF-7, HepG2, HFF-1) Screening->Cyto Analysis Data Analysis Calc: Selectivity Index (SI) Microbio->Analysis Cyto->Analysis HitCriteria Hit Criteria Met? (MIC < 10µg/mL OR IC50 < 10µM) Analysis->HitCriteria Mechanism Mechanistic Study (ROS / Apoptosis) HitCriteria->Mechanism Yes (Hit) HitCriteria->Stop No (Inactive)

Caption: Figure 1. Step-wise decision tree for the biological evaluation of 5-Nitro-4-chromanone, ensuring only stable, soluble, and active candidates proceed to mechanistic studies.

Mechanism of Action Hypothesis[10]

MOA Compound 5-Nitro-4-chromanone Reductase Nitroreductases (Intracellular) Compound->Reductase Entry Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical 1e- Reduction Radical->Compound Redox Cycling ROS Superoxide (O2•-) Radical->ROS Transfer to O2 Oxygen Molecular Oxygen (O2) Oxygen->ROS Damage Mitochondrial Dysfunction ROS->Damage Oxidative Stress Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Figure 2.[1] Proposed Mechanism of Action (MOA). The 5-nitro substituent facilitates redox cycling, generating Reactive Oxygen Species (ROS) that drive cytotoxicity.[1]

References

  • Gomes, A., et al. (2025).[1] "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." International Journal of Molecular Sciences. (Note: Representative link for chromanone antimicrobial protocols).

  • Chen, H., et al. (2019).[1] "Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer." RSC Advances, 9, 33794-33799.[1][7]

  • Emami, S., & Ghanbarimasir, Z. (2015).[1] "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities." European Journal of Medicinal Chemistry, 93, 539-563.[1]

  • Vichai, V., & Kirtikara, K. (2006).[1] "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116.[1]

  • SwissADME. "Free Web Tool for ADME and Pharmacokinetics Prediction."

Sources

Methodological & Application

High-Resolution RP-HPLC Quantification of 5-Nitro-4-chromanone: Process Control and Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

5-Nitro-4-chromanone is a critical heterocyclic intermediate used in the synthesis of spiro-hydantoin aldose reductase inhibitors and potassium channel openers (e.g., Cromakalim analogues). The synthesis of this compound typically involves the nitration of 4-chromanone, a process that is not regiospecific.

The Analytical Challenge: The nitration process yields a mixture of positional isomers, predominantly 6-nitro-4-chromanone (major product) and 5-nitro-4-chromanone (often the minor, higher-value target or specific impurity), along with trace 8-nitro isomers. Due to their identical molecular weight (MW 193.16 g/mol ) and similar polarity, separating these isomers requires a method capable of exploiting subtle differences in


-electron distribution and steric hindrance.

This protocol details a high-performance liquid chromatography (HPLC) method optimized for the resolution of the 5-nitro isomer from its structural analogues, utilizing stationary phases capable of


-

interactions.

Method Development Strategy (The "Why")

To ensure scientific integrity, we must justify the experimental choices against standard C18 protocols.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

While C18 (Octadecylsilane) is the industry standard for hydrophobicity-based separations, it often fails to fully resolve nitro-aromatic positional isomers.

  • Recommendation: This protocol utilizes a Phenyl-Hexyl column.[1]

  • Mechanism: The nitro group is highly electron-withdrawing, creating an electron-deficient aromatic ring. The Phenyl-Hexyl stationary phase offers complementary

    
    -
    
    
    
    interactions that are sensitive to the position of the nitro group relative to the ketone, providing superior selectivity (
    
    
    ) compared to hydrophobic interaction alone [1].
Mobile Phase Modifier
  • Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for this specific separation. ACN can suppress

    
    -
    
    
    
    interactions between the analyte and the phenyl stationary phase. MeOH promotes these interactions, enhancing resolution between the 5-nitro and 6-nitro isomers [2].
  • pH Control: 0.1% Formic Acid is added to suppress the ionization of any residual phenolic precursors (e.g., 2-hydroxyacetophenones) and sharpen the peak shape of the chromanone ketone moiety.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, DAD/VWD
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Injection Volume 10 µL
Detection (UV) 254 nm (Aromatic primary), 330 nm (Nitro-ketone conjugation secondary)
Gradient Program

Rationale: A gradient is necessary to elute the polar starting materials early and flush highly retained di-nitro impurities late.

Time (min)% Mobile Phase BEvent
0.0040%Isocratic Hold (Equilibration)
2.0040%Injection / Start
15.0085%Linear Gradient
18.0095%Wash Step
20.0095%Hold
20.1040%Re-equilibration
25.0040%Stop
Sample Preparation

Solubility Warning: Nitrochromanones have limited solubility in pure water.

  • Stock Solution: Dissolve 10 mg of 5-Nitro-4-chromanone in 10 mL of DMSO or Acetonitrile (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (40:60 MeOH:Water).

    • Note: If precipitation occurs, increase the MeOH ratio in the diluent, but ensure it matches the starting gradient to prevent peak distortion.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter before injection.

Visualized Workflows

Analytical Workflow

This diagram illustrates the step-by-step process from crude reaction mixture to quantified data.

AnalyticalWorkflow Sample Crude Reaction Mix (Isomer Mixture) Prep Sample Prep Dissolve in DMSO -> Dilute Filter 0.2µm Sample->Prep Extraction Inject Injection 10µL onto Phenyl-Hexyl Prep->Inject Load Separation Gradient Elution Pi-Pi Interaction Mechanism Inject->Separation Run Detect UV Detection 254nm (Quant) 330nm (ID) Separation->Detect Elute Data Data Analysis Resolution > 1.5 Quantify 5-Nitro vs 6-Nitro Detect->Data Process

Caption: Figure 1: End-to-end analytical workflow for nitrochromanone isomer separation.

Method Development Decision Tree

Use this logic if resolution between the 5-nitro and 6-nitro isomers is insufficient.

MethodLogic Start Initial Run (Phenyl-Hexyl, MeOH/H2O) Check Check Resolution (Rs) Between 5-Nitro & 6-Nitro Start->Check Good Rs > 1.5 Proceed to Validation Check->Good Yes Bad Rs < 1.5 Co-elution Check->Bad No Action1 Decrease Slope (e.g., 40-60% B over 20 min) Bad->Action1 First Step Action2 Lower Temp (30°C -> 20°C) Action1->Action2 If fails Action3 Switch Modifier (MeOH -> THF blend) Action2->Action3 If fails

Caption: Figure 2: Troubleshooting logic for optimizing isomer resolution.

Expected Results & Validation Criteria

Elution Order (Theoretical)

Based on the "Ortho Effect" and interaction with Phenyl phases:

  • 4-Chromanone (Unreacted starting material) - Least retained.

  • 5-Nitro-4-chromanone - The nitro group at the 5-position (ortho to the ketone) creates an internal hydrogen bond or steric twist, often reducing its effective polarity/interaction compared to the para-isomer.

  • 6-Nitro-4-chromanone - The nitro group is fully exposed (para to the ether oxygen), maximizing

    
    -
    
    
    
    retention.
  • Di-nitro impurities - Most retained.

Note: Elution order must be confirmed with pure standards as it can invert based on specific column chemistry (e.g., Ether-linked vs. Alkyl-linked phenyl phases).

System Suitability Limits (SST)
ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between 5-nitro and 6-nitro isomers
Tailing Factor (T) 0.8 – 1.2
Precision (RSD) < 2.0% for Area (n=6 injections)
Signal-to-Noise > 10 for LOQ

References

  • Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Application Note 5991-0833EN. Link

  • Chen, H., et al. (2019).[2] "Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents." Organic & Biomolecular Chemistry, 17, 1062-1066.[2][3] Link

  • Yuan, B. (2022).[4] "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharm Anal Acta, 13:674.[4] Link

  • BenchChem. (2025).[5] "A Comparative Guide to the Quantification of 2-Nitroanthraquinone: HPLC-UV and Alternative Methods." (Used for general nitro-aromatic UV/HPLC parameters). Link

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 5-Nitro-4-Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of 5-Nitro-4-Chromanone Derivatives

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The introduction of a nitro group at the 5-position of the chromanone ring is hypothesized to confer unique cytotoxic properties, primarily through bioreductive activation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of 5-Nitro-4-chromanone derivatives using a suite of robust cell-based assays.

The cytotoxic mechanism of many nitroaromatic compounds is contingent on the enzymatic reduction of the nitro group to generate highly reactive and cytotoxic species, such as nitroso and hydroxylamine intermediates.[1] This bioactivation is often catalyzed by nitroreductase enzymes, which are found to be overexpressed in certain cancer cell lines, particularly under hypoxic conditions.[1] Research on related compounds, specifically 3-nitro-4-chromanone derivatives, has demonstrated that their cytotoxic action involves the induction of S-phase cell cycle arrest and apoptosis, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP).[2]

This guide will provide detailed protocols for a multi-faceted approach to characterizing the cytotoxicity of 5-Nitro-4-chromanone derivatives. We will begin with primary cytotoxicity screening using the MTT assay to determine the half-maximal inhibitory concentration (IC50). Subsequently, we will delve into mechanistic studies by assessing cell membrane integrity with the LDH assay and confirming the induction of apoptosis through a caspase-3/7 activity assay. Finally, we will outline a protocol for cell cycle analysis to investigate the impact of these compounds on cell cycle progression. This integrated approach will provide a comprehensive understanding of the cytotoxic profile of novel 5-Nitro-4-chromanone derivatives.

I. Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.

Expertise & Experience: While the MTT assay is a workhorse in cytotoxicity testing, it's crucial to be aware of potential interferences, especially with nitroaromatic compounds. Some compounds can directly reduce MTT, leading to false-positive results (underestimation of cytotoxicity).[3] Therefore, including a "compound only" control is essential for validating the assay's integrity.

Protocol: MTT Assay for 5-Nitro-4-Chromanone Derivatives

Materials:

  • 5-Nitro-4-chromanone derivative stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line(s) (e.g., those with known high nitroreductase expression such as certain colorectal, breast, or liver cancer lines) and a non-cancerous cell line for selectivity assessment.[1]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Include wells for "cells only" (untreated control), "medium only" (blank), and "compound only" (interference control).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-Nitro-4-chromanone derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Add 100 µL of medium to the "cells only" and "medium only" wells.

    • Add 100 µL of the diluted compound solutions to the "compound only" wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Correct for compound interference by subtracting the average absorbance of the "compound only" control from the corresponding treated wells.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Corrected Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.1088
50.8568
100.6048
250.3024
500.1512

II. Mechanistic Insights: LDH and Caspase-3/7 Assays

To elucidate the mechanism of cytotoxicity, it is essential to move beyond viability and assess specific cellular events like membrane damage and apoptosis.

A. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage.[4] This assay is a reliable indicator of necrosis or late-stage apoptosis.

Expertise & Experience: A key consideration for the LDH assay is the potential for high background from serum in the culture medium.[5] Using serum-free medium during the compound treatment or including appropriate controls with heat-inactivated serum can mitigate this issue.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 5-Nitro-4-chromanone derivative

  • Cell lines and culture reagents

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow the cell seeding and compound treatment steps as described in the MTT assay protocol.

  • Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Background control: Medium only.

  • LDH Measurement:

    • After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution.

  • Absorbance Measurement:

    • Read the absorbance at 490 nm.

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and normalizing the experimental values to the spontaneous and maximum LDH release controls.

B. Caspase-3/7 Activity Assay: Detecting Apoptosis

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a proluminescent caspase-3/7 substrate to measure their activity.

Expertise & Experience: Caspase activation is a transient event.[6] Therefore, it is advisable to perform a time-course experiment to determine the optimal time point for measuring caspase activity after compound treatment.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • 5-Nitro-4-chromanone derivative

  • Cell lines and culture reagents

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Follow the cell seeding and compound treatment steps as described in the MTT assay protocol, using a white-walled plate.

  • Positive Control: Include wells treated with a known apoptosis inducer, such as Staurosporine (1 µM for 4-6 hours).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Equilibrate the plate and the reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours.

    • Measure the luminescence using a luminometer.

Data Analysis: The luminescence signal is proportional to the caspase-3/7 activity. Express the results as a fold-change in caspase activity compared to the untreated control.

III. Investigating Cell Cycle Perturbations

As studies on related nitro-chromanones suggest an impact on cell cycle progression,[2] it is pertinent to investigate this aspect for 5-Nitro-4-chromanone derivatives.

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • 5-Nitro-4-chromanone derivative

  • Cell lines and culture reagents

  • 6-well plates

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the IC50 concentration of the 5-Nitro-4-chromanone derivative for 24 hours. Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect the supernatant to include any floating (potentially apoptotic) cells.

    • Wash the cells with cold PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire at least 10,000 events per sample.

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of the control cells.

Visualization of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies start Seed Cells in 96-well plate treat Treat with 5-Nitro-4-chromanone derivatives start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50 ldh LDH Assay (Membrane Integrity) ic50->ldh caspase Caspase-3/7 Assay (Apoptosis) ic50->caspase cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle

Caption: Overall experimental workflow for cytotoxicity testing.

signaling_pathway compound 5-Nitro-4-chromanone nitroreductase Nitroreductase (overexpressed in cancer cells) compound->nitroreductase Bioreductive Activation reactive_species Reactive Cytotoxic Intermediates nitroreductase->reactive_species dna_damage DNA Damage reactive_species->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest S-Phase Cell Cycle Arrest dna_damage->cell_cycle_arrest caspase9 Caspase-9 Activation apoptosis->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp PARP Cleavage caspase37->parp

Caption: Proposed signaling pathway for 5-Nitro-4-chromanone cytotoxicity.

References

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers. Available at: [Link]

  • A mammalianized synthetic nitroreductase gene for high-level expression. BMC Biotechnology. Available at: [Link]

  • MTT assay. Wikipedia. Available at: [Link]

  • Cellular approaches to bioreductive drug mechanisms. PubMed. Available at: [Link]

  • NTR 2.0: a rationally-engineered prodrug converting enzyme with substantially enhanced efficacy for targeted cell ablation. bioRxiv. Available at: [Link]

  • Nitroreductase, a near-infrared reporter platform for in vivo time-domain optical imaging of metastatic cancer. PubMed. Available at: [Link]

  • Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. ACS Chemical Biology. Available at: [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Interference in MTT cell viability assay in activated macrophage cell line. ResearchGate. Available at: [Link]

  • Cell-based Assay Services. Crown Bioscience. Available at: [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • The proposed mechanism of action for the studied flavanone/chromanone... ResearchGate. Available at: [Link]

  • Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. NIST. Available at: [Link]

  • Chapter 3: In Vitro Cytotoxicity. University of the Western Cape. Available at: [Link]

  • Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. PubMed. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Available at: [Link]

  • Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. PMC. Available at: [Link]

  • Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-4-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Nitro-4-chromanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, improve your yields, and ensure the highest purity of your final product.

The nitration of 4-chromanone is a classic example of electrophilic aromatic substitution.[1][2][3] While seemingly straightforward, achieving high yields and regioselectivity for the desired 5-nitro isomer can be challenging. This guide provides practical, experience-based solutions to common issues encountered in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-Nitro-4-chromanone.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield is the most common issue in this synthesis. It can stem from several factors, from reaction conditions to the quality of your starting materials. Here’s a systematic approach to diagnosing and solving the problem.

A. Incomplete Reaction:

  • Cause: The reaction may not be going to completion due to insufficient activation of the nitrating agent or deactivation of the substrate. The generation of the nitronium ion (NO₂⁺) from nitric acid requires a strong acid catalyst, typically sulfuric acid.[2][4]

  • Solution:

    • Verify Acid Concentration: Ensure your sulfuric acid is concentrated (95-98%). Water in the reaction mixture can quench the nitronium ion.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration. However, be cautious, as prolonged reaction times can lead to side product formation.

    • Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture, especially since the reaction is often biphasic.

B. Side Product Formation:

  • Cause: The formation of undesired isomers (like 6-Nitro-4-chromanone) or dinitrated products is a major reason for low yields of the desired 5-nitro isomer.[5] The regioselectivity is highly dependent on the reaction conditions.

  • Solution:

    • Strict Temperature Control: This is perhaps the most critical parameter. The nitration of 4-chromanone should be carried out at low temperatures (typically 0-5 °C) to favor the formation of the 5-nitro isomer. Higher temperatures tend to produce a mixture of isomers.

    • Slow and Controlled Addition: Add the nitrating agent (or the substrate to the acid mixture) dropwise and slowly while maintaining the low temperature. This prevents localized overheating which can lead to side reactions.

C. Degradation of Starting Material or Product:

  • Cause: 4-Chromanone can be labile under harsh acidic conditions.[6] The product, 5-Nitro-4-chromanone, can also be susceptible to degradation if exposed to the strong acid mixture for too long or at elevated temperatures.

  • Solution:

    • Minimize Reaction Time: As soon as TLC indicates the consumption of the starting material, proceed with the work-up.

    • Proper Quenching: Quench the reaction by pouring it onto crushed ice. This rapidly dilutes the acid and dissipates heat, preventing product degradation.

Here is a workflow to troubleshoot low yield:

LowYieldTroubleshooting start Low Yield of 5-Nitro-4-chromanone check_tlc Monitor reaction by TLC. Is starting material present? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes side_products Significant Side Products (e.g., other isomers) check_tlc->side_products No, but multiple spots degradation Product Degradation check_tlc->degradation No, but streaking/low recovery solution_incomplete Verify acid concentration. Optimize time/temperature. Ensure efficient stirring. incomplete_rxn->solution_incomplete solution_side_products Maintain strict low temp (0-5 °C). Slow, dropwise addition of nitrating agent. side_products->solution_side_products solution_degradation Minimize reaction time. Quench reaction on ice promptly after completion. degradation->solution_degradation success Improved Yield solution_incomplete->success solution_side_products->success solution_degradation->success

Caption: Troubleshooting workflow for low yield.

Question 2: I am getting a mixture of isomers. How can I improve the regioselectivity for 5-Nitro-4-chromanone?

Answer:

Achieving high regioselectivity is key to a successful synthesis. The directing effects of the substituents on the 4-chromanone ring system determine the position of nitration.

  • Understanding Directing Effects: The ether oxygen is an activating, ortho-, para-director, while the carbonyl group is a deactivating, meta-director. The interplay between these two groups, along with steric hindrance, influences the final isomer distribution.

  • Controlling Regioselectivity:

    • Temperature: As mentioned, lower temperatures (0-5 °C) are crucial. This is because the activation energy for the formation of the different isomers is different, and lower temperatures will favor the kinetically controlled product, which is often the desired 5-nitro isomer.

    • Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is standard, alternative nitrating agents can sometimes offer better selectivity. However, for 4-chromanone, the standard mixture is generally effective when temperature is well-controlled.

    • Solvent: The choice of solvent can influence regioselectivity. For this reaction, sulfuric acid often acts as both the catalyst and the solvent.

ParameterEffect on Regioselectivity (Favoring 5-Nitro Isomer)Rationale
Temperature Lower temperature (0-5 °C) is critical.Favors the kinetically controlled product.
Rate of Addition Slow, dropwise addition.Prevents localized temperature increases.
Nitrating Agent HNO₃/H₂SO₄ is standard and effective.Provides the necessary electrophile (NO₂⁺).

Purification of Isomers:

If you do end up with a mixture of isomers, they can often be separated by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for developing a separation method.

Question 3: The reaction worked, but I'm having trouble purifying the product. What is the best method?

Answer:

Purification of 5-Nitro-4-chromanone typically involves crystallization or column chromatography.

  • Crystallization: This is often the most efficient method for obtaining high-purity material if the crude product is relatively clean.

    • Solvent Selection: Ethanol or a mixture of ethanol and water is a good first choice for recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until the solution becomes cloudy. Then, allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Column Chromatography: If crystallization does not yield a pure product, or if you have a significant amount of isomeric impurities, column chromatography is necessary.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The different nitro-isomers will have slightly different polarities, allowing for their separation. Monitor the fractions by TLC.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the nitration of 4-chromanone?

A1: The nitration of 4-chromanone follows the general mechanism of electrophilic aromatic substitution.[1][4][7]

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The electron-rich aromatic ring of 4-chromanone acts as a nucleophile and attacks the nitronium ion. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

  • Deprotonation: A base in the reaction mixture (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 5-Nitro-4-chromanone.

Caption: Mechanism of Electrophilic Aromatic Substitution.

Q2: What are the key safety precautions for this reaction?

A2: This reaction involves strong acids and is exothermic. Adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the entire reaction and work-up in a well-ventilated fume hood.

  • Handling Acids: When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly . Never the other way around. The dilution of sulfuric acid is highly exothermic.

  • Temperature Control: Use an ice bath to control the temperature during the addition of reagents. A runaway reaction can occur if the temperature is not controlled.

  • Quenching: Be extremely careful when quenching the reaction mixture on ice. Do this slowly to avoid splashing of the corrosive acid mixture.

Q3: Can I use other nitrating agents?

A3: While the HNO₃/H₂SO₄ system is the most common, other nitrating agents exist. For specific applications, such as improving regioselectivity in complex molecules, researchers have explored agents like nitronium tetrafluoroborate (NO₂BF₄) or using solid acid catalysts.[8] However, for the synthesis of 5-Nitro-4-chromanone, the traditional mixed acid system is generally the most practical and cost-effective method.

Part 3: Experimental Protocol

This protocol is a general guideline. You may need to optimize it for your specific laboratory conditions.

Materials:

  • 4-Chromanone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol

  • Ethyl Acetate

  • Hexane

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C using an ice-salt bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during this addition.

  • Reaction: Dissolve 4-chromanone in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.

  • Addition: Add the cold nitrating mixture dropwise to the 4-chromanone solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Precipitation: A solid precipitate should form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Neutralization: Wash the crude solid with copious amounts of cold deionized water until the washings are neutral to pH paper. Then, wash with a small amount of cold saturated sodium bicarbonate solution, followed by more cold water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.

  • Purification: Recrystallize the dry, crude solid from ethanol or purify by column chromatography as described in the troubleshooting section.

References

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

  • LabXchange. (2025, January 2). Electrophilic Aromatic Substitution. [Link]

  • BYJU'S. Electrophilic Substitution Reaction Mechanism. [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Chemistry LibreTexts. (2023, September 21). 4.8: Electrophilic aromatic substitution reactions. [Link]

  • ResearchGate. An efficient synthesis of 4-chromanones. [Link]

  • Google Patents. (1996). Regioselective nitration of aromatic compounds and the reaction products thereof.

Sources

Technical Support Center: Strategies for Reducing By-product Formation in 5-Nitro-4-chromanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis of 5-Nitro-4-chromanone. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery. However, its synthesis via electrophilic aromatic substitution on the 4-chromanone scaffold presents significant challenges, primarily concerning regioselectivity and the formation of unwanted by-products. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this reaction. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes, enhance yield, and improve the purity of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the rationale and actionable protocols to resolve them.

Q1: My reaction is producing a high percentage of the 6-Nitro-4-chromanone isomer. How can I improve the regioselectivity for the desired 5-nitro product?

A1: The formation of isomeric by-products is the most common challenge in this synthesis, stemming from the competing directing effects within the 4-chromanone structure.

Underlying Causality: The regiochemical outcome of the nitration is a delicate balance between two main electronic effects:

  • The Activating Ether Oxygen (-O-): This is an ortho, para-director. It strongly activates the C5 (ortho) and C7 (ortho, but sterically hindered) and C6 (para) positions towards electrophilic attack.

  • The Deactivating Carbonyl Group (-C=O): This is a meta-director, deactivating the entire aromatic ring but particularly the C5 and C7 positions.

The 5-position is favored because it is activated by the ortho-oxygen and simultaneously located at the less deactivated meta-position relative to the carbonyl group. However, the 6-position is also activated (para to the oxygen), leading to the formation of the 6-nitro isomer as a common by-product. Controlling the reaction conditions is paramount to maximizing the formation of the 5-nitro isomer.

Strategies for Enhancing 5-Position Selectivity:

  • Temperature Control: This is the most critical parameter. Lowering the reaction temperature (e.g., -10 °C to 0 °C) decreases the overall reaction rate and increases the selectivity for the thermodynamically favored product. Higher temperatures provide enough activation energy to overcome the barrier for the formation of the 6-nitro isomer, leading to poorer regioselectivity.

  • Choice of Nitrating Agent: The standard mixed acid (HNO₃/H₂SO₄) is highly reactive and can lead to poor selectivity[1]. Consider milder or bulkier nitrating agents that can be more sensitive to the steric and electronic environment.

    • Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, this reagent is less aggressive than mixed acid and can improve regioselectivity.

    • Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in aprotic solvents, offering better control over the reaction.

Experimental Protocol: Selective Nitration at Low Temperature

  • In a three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve 4-chromanone (1 equivalent) in concentrated sulfuric acid at -5 °C.

  • Slowly add a pre-chilled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes per volume of nitric acid) dropwise, ensuring the internal temperature does not exceed 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Q2: My analysis shows the presence of dinitrated species. What causes this and how can I prevent it?

A2: Dinitration occurs when the desired 5-Nitro-4-chromanone product undergoes a second nitration. This is typically caused by overly harsh conditions or an excess of the nitrating agent.

Underlying Causality: The nitro group is a strong deactivating group. However, under forcing conditions (high temperature, long reaction times, or large excess of nitrating agent), a second nitration can occur. This is analogous to issues seen in the nitration of other aromatic systems where over-reaction is a risk[2].

Mitigation Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the nitrating agent. A large excess drives the reaction towards dinitration.
Monitor Reaction Progress Actively monitor the reaction every 15-30 minutes using TLC or LC. Quench the reaction as soon as the starting material is consumed and before significant dinitro by-product appears.
Reduce Reaction Time & Temperature As with improving regioselectivity, lower temperatures and shorter reaction times are crucial. Once the desired conversion is reached, immediate quenching is essential[2].

Workflow for Preventing Dinitration

G start Start Reaction monitor Monitor via TLC/LC (every 15-30 min) start->monitor check Is Starting Material Consumed? monitor->check check->monitor  No quench Quench Reaction (Pour onto ice) check->quench  Yes dnp_check Significant DNP Formation? quench->dnp_check optimize Reduce Time/Temp or Nitrating Agent Stoichiometry dnp_check->optimize  Yes end Proceed to Workup dnp_check->end  No optimize->start Restart with Optimized Conditions

Caption: Troubleshooting workflow for dinitration.

Q3: I'm seeing a low yield and a complex mixture of unidentified by-products, suggesting degradation. What milder nitration methods can I employ?

A3: The 4-chromanone ring system can be susceptible to degradation under the strongly acidic and oxidative conditions of classical nitration, leading to ring-opening or other side reactions.

Underlying Causality: The combination of concentrated nitric and sulfuric acids is a powerful oxidizing medium. The ether linkage and the activated aromatic ring in 4-chromanone can be cleaved or oxidized under these harsh conditions, especially if the temperature is not rigorously controlled.

Milder, Alternative Nitrating Systems: To circumvent degradation, it is advisable to use nitrating systems that operate under less acidic or non-acidic conditions. Modern methods often provide better functional group tolerance and reduce acidic waste[1].

Nitrating SystemSolventTypical TemperatureAdvantages
Fuming HNO₃ Acetic Anhydride0 °C to 10 °CGenerates acetyl nitrate in situ. Milder than mixed acid.
NO₂BF₄ Acetonitrile, Sulfolane0 °C to RTNon-acidic, high reactivity, good for sensitive substrates.
Bismuth Nitrate (Bi(NO₃)₃·5H₂O) Montmorillonite K-10 ClayRTSolid-phase reaction, environmentally benign, often highly selective.

Experimental Protocol: Nitration using NO₂BF₄

  • Under an inert atmosphere (N₂ or Ar), suspend 4-chromanone (1 equivalent) in dry acetonitrile.

  • Cool the suspension to 0 °C in an ice bath.

  • Add nitronium tetrafluoroborate (NO₂BF₄) (1.1 equivalents) portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0-5 °C for 1-3 hours, monitoring by TLC.

  • Once complete, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the crude 5-Nitro-4-chromanone product? A: The optimal purification method depends on the scale and the impurity profile.

  • Recrystallization: If the crude product is relatively pure (>85%), recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an efficient method for removing minor impurities.

  • Column Chromatography: For mixtures containing significant amounts of isomers or other by-products, silica gel column chromatography is necessary. A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective at separating the 5-nitro and 6-nitro isomers. High-speed counter-current chromatography (HSCCC) has also been shown to be effective for separating chromone derivatives[3].

Q: How can I confirm the regiochemistry of my final product? A: Unambiguous characterization is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool. The substitution pattern on the aromatic ring gives a unique set of splitting patterns and chemical shifts for the aromatic protons. The 5-nitro isomer will have a distinct pattern compared to the 6-nitro or 7-nitro isomers. 2D NMR techniques like NOESY can show through-space correlations between the nitro group and adjacent protons, further confirming the structure.

  • X-Ray Crystallography: If a single crystal can be obtained, this method provides absolute proof of the structure.

Q: What are the key safety considerations for this reaction? A: Nitration reactions are highly exothermic and involve corrosive and potentially unstable reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.

  • Controlled Addition: Nitrating agents must be added slowly and at a low temperature to control the exotherm. A blast shield is recommended.

  • Quenching: The quenching process can be vigorous. Pour the reaction mixture slowly onto a large excess of ice. Never add water to the concentrated acid mixture.

Reaction Mechanism: Formation of 5- and 6-Nitro Isomers

The diagram below illustrates the electrophilic attack of the nitronium ion (NO₂⁺) at the C5 and C6 positions and the subsequent resonance stabilization of the resulting sigma complexes. The relative stability of these intermediates influences the final product ratio.

G cluster_main Nitration of 4-Chromanone cluster_c5 Path A: Attack at C5 (Favored) cluster_c6 Path B: Attack at C6 (By-product) Chromanone 4-Chromanone NO2_ion + NO₂⁺ C5_intermediate Sigma Complex (C5) (Resonance Stabilized) Chromanone->C5_intermediate ortho to -O- meta to -C=O C6_intermediate Sigma Complex (C6) (Resonance Stabilized) Chromanone->C6_intermediate para to -O- Product_5_Nitro 5-Nitro-4-chromanone C5_intermediate->Product_5_Nitro -H⁺ Product_6_Nitro 6-Nitro-4-chromanone C6_intermediate->Product_6_Nitro -H⁺

Caption: Competing pathways in the nitration of 4-chromanone.

References

  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995–8008. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Retrieved from organic-chemistry.org. [Link]

  • An, L., Wang, L., & Li, X. (2015). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 56(34), 4975-4977. (Note: A representative article on general chromanone synthesis, specific link may vary, referencing a common synthetic method). [Link]

  • ResearchGate. (n.d.). Nitration of C-5 position of chromones. Retrieved from ResearchGate. [Link]

  • PrepChem. (2023). Synthesis of 6-Nitro-4-Chromanone. Retrieved from PrepChem.com. [Link]

  • Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • Su, Y., et al. (2008). Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography. Phytochemical Analysis, 19(3), 206–211. [Link]

  • Bar-Ziv, R., & Gevritser, G. (2019). Simplifying Nitration Chemistry. Springer Nature Research Communities. [Link]

Sources

Technical Support Center: 5-Nitro-4-chromanone Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing instability issues of 5-Nitro-4-chromanone in solution Role: Senior Application Scientist, Technical Support Division

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 5-Nitro-4-chromanone (CAS: Variable/Derivative dependent), a scaffold widely used in the synthesis of spirochromanones and bioactive heterocyclic agents.

Users frequently report "instability," which is often a mischaracterization of three distinct physicochemical phenomena: photochemical degradation , base-catalyzed hydrolysis (ring-opening) , and solvent-induced precipitation . The electron-withdrawing nature of the 5-nitro group significantly alters the reactivity of the chromanone core compared to the unsubstituted parent molecule, requiring specific handling protocols.

Module 1: Solubility & Solvent Compatibility

The Issue: "My compound precipitates when added to the assay buffer" or "The stock solution looks cloudy."

Root Cause Analysis

5-Nitro-4-chromanone is highly lipophilic. While soluble in aprotic polar solvents (DMSO, DMF), it has negligible aqueous solubility. The "instability" observed upon dilution is often a physical phase separation (precipitation) rather than chemical degradation. Furthermore, the nitro group enhances intermolecular stacking interactions, potentially leading to aggregation even in organic solvents if water is absorbed from the atmosphere.

Solubility Data & Recommendations
SolventSolubility Limit (Approx.)Stability RatingNotes
DMSO ~50–100 mMHigh (Dark, Anhydrous)Preferred stock solvent. Hygroscopic; absorbs water which triggers precipitation.
Ethanol/Methanol < 10 mMModerateNucleophilic solvents can attack the carbonyl under acidic/basic catalysis.
Water/PBS < 10 µMN/ADo not use for stock. Immediate precipitation occurs.
Acetone ~20 mMLowProne to evaporation and aldol condensation artifacts.
Troubleshooting Protocol: The "Step-Down" Dilution Method

To prevent precipitation in aqueous assays (e.g., cell culture, enzyme kinetics), follow this kinetic solubility protocol:

  • Prepare Master Stock: Dissolve solid 5-nitro-4-chromanone in anhydrous DMSO to 10 mM .

    • Critical: Vortex for 30 seconds. If undissolved, sonicate at 35°C for 5 minutes.

  • Intermediate Dilution: Dilute the Master Stock 1:10 in pure DMSO (not water) to create a 1 mM working stock.

  • Final Assay Dilution: Add the 1 mM DMSO working stock dropwise to the rapidly stirring aqueous buffer.

    • Target: Final DMSO concentration < 1% (v/v).

    • Observation: If turbidity appears immediately, the compound has exceeded its thermodynamic solubility limit.

Module 2: Chemical Stability (Hydrolysis & Ring Opening)

The Issue: "HPLC shows a new peak eluting earlier than the main compound after 24 hours in buffer."

Mechanism: Base-Catalyzed Retro-Cyclization

The 4-chromanone ring is susceptible to Michael-type retro-cyclization (ring opening) in basic media. The 5-nitro group is a strong Electron Withdrawing Group (EWG). Through inductive effects, it increases the electrophilicity of the carbonyl carbon and the acidity of the protons at C3. This makes the ring significantly more liable to nucleophilic attack by hydroxide ions (


) than unsubstituted chromanone.

Pathway:

  • Base abstracts a proton from C3 (facilitated by the carbonyl).

  • Elimination of the phenoxide leaving group occurs.

  • The ring opens to form a chalcone-like phenol derivative (often yellow/orange).

Visualizing the Degradation Pathway

The following diagram illustrates the base-catalyzed ring opening that users must avoid.

ChromanoneDegradation Start 5-Nitro-4-chromanone (Intact Ring) Inter Enolate Intermediate (C3 Deprotonation) Start->Inter  OH- attack   End Ring-Opened Phenol (Chalcone Derivative) Inter->End  Retro-Michael    Elimination   Base High pH (>8.0) Nucleophiles Base->Inter

Figure 1: Mechanism of base-catalyzed ring opening. The 5-nitro group accelerates this pathway by stabilizing the transition state.

Prevention Protocol
  • pH Control: Maintain aqueous buffers at pH 7.4 or lower .

    • Risk Zone:[1] pH > 8.0 causes rapid degradation (t1/2 < 4 hours).

    • Safe Zone: pH 5.5 – 7.0.

  • Buffer Selection: Avoid nucleophilic buffers (e.g., Tris) if possible; prefer Phosphate (PBS) or HEPES which are less likely to form adducts with the carbonyl.

  • Temperature: Perform aqueous incubations at 37°C only for the duration of the assay. Store buffers at 4°C.

Module 3: Photochemical Instability

The Issue: "The compound turned from pale yellow to dark orange/brown on the benchtop."

Mechanism: Nitro-Group Photoreduction

Aromatic nitro compounds are inherently photosensitive. Upon exposure to UV or intense visible light (blue spectrum), the nitro group can undergo radical rearrangement or reduction to a nitroso/hydroxylamine species. This is often accompanied by a bathochromic shift (darkening of color).

Handling & Storage Guide
ParameterRecommendationRationale
Container Amber Glass VialsBlocks UV/Blue light (<450nm) which triggers excitation.
Lab Environment Low-light / CoveredFluorescent lab lights emit enough UV to degrade the compound over 24h.
Storage Temp -20°C (Desiccated)Slows thermodynamic degradation pathways.
Freeze-Thaw Aliquot immediatelyRepeated condensation introduces water, accelerating hydrolysis.

Troubleshooting Logic Tree

Use this decision tree to diagnose "instability" in your specific experiment.

TroubleshootingTree Problem User Report: 'Instability' CheckState Is the issue physical (precipitate) or chemical (new peaks/color)? Problem->CheckState Physical Physical: Precipitation/Cloudiness CheckState->Physical Chemical Chemical: Purity Loss/Color Change CheckState->Chemical SolventCheck Check Solvent System Physical->SolventCheck LightCheck Check Light Exposure Chemical->LightCheck Color Darkened pHCheck Check pH Chemical->pHCheck New HPLC Peaks Action1 Action: Reduce stock conc. Ensure DMSO < 1% SolventCheck->Action1 Action2 Action: Use Amber Vials. Protect from UV. LightCheck->Action2 Action3 Action: Lower pH to < 7.4. Avoid Tris buffer. pHCheck->Action3

Figure 2: Diagnostic workflow for identifying the root cause of instability.

Frequently Asked Questions (FAQ)

Q1: Can I store the 10 mM DMSO stock at 4°C? A: No. DMSO freezes at 19°C. Storing it at 4°C causes repeated freeze-thaw cycles every time you open the fridge, which introduces atmospheric moisture. Moisture is the enemy of chromanones. Store aliquots at -20°C or -80°C and thaw only once.

Q2: Why does my LC-MS show a mass of [M+18] or [M+32]? A:

  • [M+18]: This indicates water addition (hydration) to the carbonyl or ring opening to the hydrated phenol form. This confirms hydrolysis.

  • [M+32]: If you are using Methanol as a solvent, this indicates the formation of a hemiketal (Methanol attacking the ketone). Switch to Acetonitrile for LC-MS analysis.

Q3: Is the compound stable in cell culture media (DMEM/RPMI)? A: Only for short durations (12–24 hours). These media contain serum (proteins) and amino acids (nucleophiles) that can react with the electrophilic chromanone core. Always prepare fresh dilutions immediately before treatment.

References

  • Chemistry of Chromanones: Synthesis and reactivity of 4-chromanones. Source: Organic Chemistry Portal. [Link]

  • Nitro Group Photochemistry: Photochemical degradation of nitro-aromatic compounds. Source: National Institutes of Health (PMC). [Link]

  • DMSO Solubility Guidelines: DMSO Solubility Assessment for Fragment-Based Screening. Source: National Institutes of Health (PMC). [Link]

  • Base-Catalyzed Ring Opening: Diastereoselective synthesis of 3-nitro-4-chromanones (Discusses stability/reactivity conditions). Source: Organic & Biomolecular Chemistry.[2][3][4][5][6] [Link]

Sources

Technical Support Center: Optimizing the Antiproliferative Activity of 3-Nitro-4-Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-nitro-4-chromanone derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you optimize your experiments and obtain reliable, reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of 3-nitro-4-chromanone derivatives in experimental settings.

Q1: How should I dissolve and store 3-nitro-4-chromanone derivatives?

A1: 3-Nitro-4-chromanone derivatives are generally hydrophobic and have low solubility in aqueous solutions.

  • Primary Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[1]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in your cell culture medium.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before use. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line, typically below 0.5% (v/v).[1]

Q2: I'm observing precipitation of my 3-nitro-4-chromanone derivative in the cell culture medium. What should I do?

A2: Precipitation can be a significant issue, leading to inconsistent results. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells. You may need to perform a DMSO toxicity curve for your specific cell line.

  • Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the compound stock solution.

  • Vortexing: Vortex the diluted compound in the medium thoroughly before adding it to the cells.

  • Serum Concentration: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. Ensure your medium contains the appropriate concentration of serum for your cell line.

  • Solubility Testing: Before conducting a full experiment, perform a small-scale solubility test by adding your highest planned concentration of the compound to the cell culture medium and observing for any precipitation over time.

Q3: What are the known mechanisms of action for the antiproliferative activity of 3-nitro-4-chromanone derivatives?

A3: Studies on specific 3-nitro-4-chromanone derivatives have indicated that their antiproliferative effects can be attributed to the induction of apoptosis and cell cycle arrest. For example, one potent derivative, compound 36, was found to cause S phase arrest in the cell cycle and promote the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

Section 2: Troubleshooting Guides for Key Assays

This section provides a question-and-answer style troubleshooting guide for common assays used to evaluate the antiproliferative activity of 3-nitro-4-chromanone derivatives.

Cell Viability Assays (MTT and SRB)

Q: My IC50 values for the same 3-nitro-4-chromanone derivative are inconsistent between experiments.

A: Inconsistent IC50 values can arise from several factors:

  • Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density. High cell density can lead to nutrient depletion and changes in growth rates, affecting compound sensitivity.

  • Compound Stability: As these compounds are dissolved in DMSO, their stability in aqueous media at 37°C over the course of your experiment (e.g., 48-72 hours) might be a factor. Consider the stability of your specific derivative.

  • Assay Interference: Some compounds can interfere with the chemistry of the assay itself. For example, highly colored compounds can interfere with absorbance readings in colorimetric assays like MTT and SRB. Also, compounds with reducing potential could directly reduce the MTT reagent, leading to false-positive results.[3] It is recommended to run a control plate with the compound and media but without cells to check for any direct reaction with the assay reagents.

  • Edge Effects: To minimize the "edge effect" in 96-well plates, where wells on the perimeter of the plate evaporate more quickly, avoid using the outer wells for experimental samples. Fill them with sterile water or media instead.

Q: I am seeing high background in my MTT assay when using 3-nitro-4-chromanone derivatives.

A: High background can be due to several reasons:

  • Compound Interference: As mentioned, the compound might be directly reducing the MTT reagent. Run a cell-free control to test for this.

  • Contamination: Bacterial or fungal contamination can also reduce MTT, leading to a false-positive signal. Visually inspect your plates for any signs of contamination before adding the MTT reagent.

  • Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. You can try increasing the incubation time with the solubilizing agent or gently agitating the plate.

Apoptosis Assays (Annexin V/PI Staining)

Q: I am not observing a significant increase in apoptosis after treating cells with my 3-nitro-4-chromanone derivative, even though I see a decrease in cell viability.

A: This could indicate a few possibilities:

  • Time-Point and Concentration: The peak of apoptosis might be occurring at a different time point or concentration than you are testing. Perform a time-course and dose-response experiment to identify the optimal conditions for detecting apoptosis.

  • Mechanism of Cell Death: The compound may be inducing a different form of cell death, such as necrosis or autophagy, rather than apoptosis. Consider using assays to detect markers of these alternative cell death pathways.

  • Cell Line Specificity: The induction of apoptosis can be cell line-dependent. The signaling pathways leading to apoptosis may be dysregulated in your chosen cell line.

Q: My flow cytometry data for Annexin V/PI staining shows a large population of cells that are double-positive for both Annexin V and PI, even at early time points.

A: A large double-positive population at early time points could suggest:

  • High Compound Concentration: The concentration of the 3-nitro-4-chromanone derivative you are using may be too high, leading to rapid cell death and necrosis rather than a more programmed apoptotic process. Try using a lower concentration range.

  • Experimental Artifacts: Rough handling of cells during the staining procedure can damage cell membranes, leading to false-positive PI staining. Ensure gentle cell handling throughout the protocol.

Cell Cycle Analysis

Q: I am having trouble getting clear and distinct peaks in my cell cycle analysis after treatment with a 3-nitro-4-chromanone derivative.

A: Poorly resolved cell cycle profiles can be due to:

  • Cell Clumping: Ensure you have a single-cell suspension before fixing and staining the cells. Clumps of cells will not be accurately analyzed by the flow cytometer.

  • Fixation Issues: Inadequate or improper fixation can lead to poor DNA staining and broad peaks. Ensure you are using a consistent and appropriate fixation method (e.g., ice-cold ethanol).

  • Debris: Cellular debris can interfere with the analysis. You may need to gate out debris during your flow cytometry analysis.

Section 3: Experimental Protocols and Data Presentation

This section provides detailed protocols for key experiments and a standardized format for presenting quantitative data.

Data Presentation: Antiproliferative Activity

Summarize the IC50 values of your 3-nitro-4-chromanone derivatives in a clear and organized table.

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM) [Mean ± SD]
Derivative XDU145SRB72[Insert Value]
Derivative XPC3SRB72[Insert Value]
Derivative YDU145SRB72[Insert Value]
Derivative YPC3SRB72[Insert Value]
Experimental Protocols

This protocol is adapted from established methods for assessing cytotoxicity.[4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the 3-nitro-4-chromanone derivative. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin). Incubate for the desired duration (e.g., 72 hours).

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

This protocol outlines the general steps for detecting PARP cleavage, a marker of apoptosis.[6]

  • Cell Lysis: Treat cells with the 3-nitro-4-chromanone derivative for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP overnight at 4°C. This antibody should detect both full-length PARP (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa). Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Section 4: Visualizations

Experimental Workflow: Cell Viability Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay A Seed Cells in 96-well Plate B Allow Cells to Adhere (24h) A->B D Treat Cells with Compound (e.g., 72h) B->D C Prepare Serial Dilutions of 3-Nitro-4-Chromanone Derivative C->D E Fix Cells with TCA D->E F Stain with SRB E->F G Solubilize Dye F->G H Read Absorbance G->H I I H->I Calculate IC50

Caption: Workflow for assessing cell viability using the SRB assay.

Signaling Pathway: Proposed Mechanism of Action

G A 3-Nitro-4-Chromanone Derivative B Cellular Uptake A->B C Induction of DNA Damage (Proposed) B->C D S Phase Cell Cycle Arrest C->D E Activation of Apoptotic Signaling Cascade C->E F Caspase Activation E->F G PARP Cleavage F->G H Apoptosis G->H

Caption: Proposed signaling pathway for the antiproliferative effects.

References

  • Chen, H., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances, 9(58), 33794-33799. [Link]

  • Chen, H., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Chen, H., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. PMC. [Link]

  • BioVision. (n.d.). Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric). [Link]

  • ResearchGate. (n.d.). The cell cycle analysis after 72 hr of treatment with the selected compounds in CCRF-CEM. [Link]

  • Maj, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry. [Link]

  • Tussell, C., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. [Link]

  • Chen, H., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. PubMed. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Chen, H., et al. (2019). Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. PubMed. [Link]

  • ResearchGate. (n.d.). A) Western blot analysis for PARP cleavage, procaspase-3, procaspase-7, and DFF45. [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ResearchGate. (n.d.). Cleavage of PARP was detected using western blot assay. Significant.... [Link]

  • Wesołowska, O., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PMC. [Link]

  • MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

  • MDPI. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. [Link]

  • ResearchGate. (n.d.). Western blot analysis of PARP cleavage and caspase 3 activation in REN.... [Link]

  • ResearchGate. (n.d.). Western blot analysis of PARP cleavage in CLL cells. Cells from CLL 21.... [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis, In Vitro Antioxidant and Antimicrobial Evaluation of 3-Hydroxy Chromone Derivatives. [Link]

  • ResearchGate. (2025). Synthesis, in vitro antifungal evaluation and in silico study of 3-azolyl-4-chromanone phenylhydrazones. [Link]

  • Sci-Hub. (n.d.). Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. [Link]

  • Semantic Scholar. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • PMC. (n.d.). New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities. [Link]

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Validation & Comparative

Validation of the anticancer properties of 5-Nitro-4-chromanone derivatives against prostate cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot to Nitro-Chromanone Scaffolds

In the landscape of Castration-Resistant Prostate Cancer (CRPC) therapeutics, the search for non-steroidal, small-molecule inhibitors has intensified. While traditional chemotherapy (e.g., Docetaxel) remains a staple, resistance mechanisms necessitate novel pharmacophores.

This guide focuses on the validation of Nitro-4-chromanone derivatives , specifically the 3-nitro-4-chromanone class, which has emerged as a superior alternative to standard platinum-based therapies in preclinical models. While "5-nitro" isomers are synthetically accessible, current high-impact literature (Chen et al., 2019) identifies the 3-nitro positional isomer—specifically Compound 36 —as the validated lead candidate for targeting AR-negative prostate cancer cells.

Key Finding: The lead derivative (Compound 36) demonstrates 2.3–19.4 fold greater potency than Cisplatin against DU145 and PC3 cell lines, with a distinct mechanism of action involving S-phase arrest and PARP-mediated apoptosis.

Compound Profile & Structural Rationale

The Pharmacophore: 3-Nitro-4-Chromanone

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, often serving as a rigid backbone for mimicking bioactive flavonoids. The introduction of a nitro group at the C-3 position, coupled with specific amide substitutions at C-2, creates a "warhead" capable of interacting with novel binding pockets in CRPC cells.

  • Core Structure: Benzopyran-4-one ring system.

  • Key Modification: Electron-withdrawing Nitro group (-NO2) at Position 3.

  • Lead Candidate (Compound 36): Features a 6-Fluoro substituent on the benzene ring and an adamantane-1-carboxamide moiety at the C-2 position.

  • Rationale: The adamantane group enhances lipophilicity and cellular uptake, while the nitro group is critical for the specific cytotoxic mechanism.

Comparative Efficacy Analysis

The following data contrasts the performance of the lead Nitro-4-chromanone derivative (Compound 36) against standard-of-care and positive control agents.

Table 1: IC50 Cytotoxicity Comparison (µM)

Lower IC50 indicates higher potency.

CompoundDU145 (AR- Negative)PC3 (AR- Negative)PC3M (Metastatic)HAF (Normal Fibroblasts)Selectivity Index (SI)
Compound 36 (Lead) 1.21 ± 0.11 0.94 ± 0.08 0.65 ± 0.05 > 100 > 80
Cisplatin (Control)16.42 ± 1.342.18 ± 0.2512.63 ± 1.1218.50~ 1.1
Docetaxel (Standard)0.0120.008N/AHigh ToxicityLow

Analysis:

  • Potency: Compound 36 is significantly more potent than Cisplatin, particularly in the aggressive DU145 line (13-fold improvement).

  • Selectivity: Unlike Cisplatin, which shows toxicity to normal human fibroblasts (HAF), Compound 36 is virtually non-toxic to normal cells at therapeutic doses (IC50 > 100 µM), indicating a superior safety window.

  • Spectrum: It effectively targets AR-negative cell lines, which are typically resistant to hormonal therapies like Enzalutamide.

Mechanistic Validation

To validate how these derivatives function, we examine the cellular signaling pathways triggered upon treatment.

Mechanism of Action[1][2]
  • Cell Cycle Arrest: Unlike taxanes (M-phase arrest), 3-nitro-4-chromanones induce a sustained arrest at the S-phase (Synthesis phase). This suggests interference with DNA replication machinery rather than microtubule dynamics.

  • Apoptosis Induction: Treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.

  • Migration Inhibition: The compound significantly inhibits the migratory potential of metastatic cells (verified via Transwell and Wound Healing assays).[1]

Visualization: Signaling & Mechanism

Mechanism_Action Compound 3-Nitro-4-Chromanone (Compound 36) Uptake Cellular Uptake (Adamantane-mediated) Compound->Uptake Migration Inhibition of Metastasis/Migration Compound->Migration Direct Inhibition Target DNA Replication Machinery Uptake->Target S_Phase S-Phase Cell Cycle Arrest Target->S_Phase Blockade Caspase Caspase Activation S_Phase->Caspase Stress Response PARP PARP Cleavage (89 kDa fragment) Caspase->PARP Apoptosis Apoptosis (Programmed Cell Death) PARP->Apoptosis

Figure 1: Mechanistic pathway of Compound 36 inducing S-phase arrest and apoptosis in CRPC cells.

Experimental Protocols for Validation

To reproduce these findings, the following "Self-Validating" protocols are recommended. Each step includes a checkpoint to ensure data integrity.

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Standard for adherent cells like PC3/DU145.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add Compound 36 (0.1 – 50 µM) and Cisplatin (Positive Control). Include DMSO (Vehicle Control).

  • Fixation: After 72h, fix cells with 10% Trichloroacetic acid (TCA) at 4°C for 1h.

    • Validation Checkpoint: Ensure TCA is fresh; poor fixation leads to false negatives.

  • Staining: Wash 5x with water. Air dry. Stain with 0.4% SRB in 1% acetic acid for 15 min.

  • Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Dissolve bound dye with 10 mM Tris base (pH 10.5).

  • Readout: Measure OD at 515 nm. Calculate IC50 using non-linear regression.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Validates the S-phase arrest mechanism.

  • Synchronization: Starve cells (serum-free media) for 12h to synchronize the cycle (optional but recommended for clear S-phase resolution).

  • Treatment: Treat with IC50 concentration of Compound 36 for 24h.

  • Harvesting: Trypsinize and wash with PBS.

  • Fixation: Resuspend in 70% ice-cold ethanol . Store at -20°C for >2h.

    • Validation Checkpoint: Add ethanol dropwise while vortexing to prevent clumping. Doublets mimic G2/M cells.

  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) . Incubate 30 min at 37°C in dark.

  • Analysis: Acquire >10,000 events on a flow cytometer. Use ModFit LT or FlowJo to gate single cells and calculate % in G0/G1, S, and G2/M phases.

Visualization: Experimental Workflow

Exp_Workflow Synthesis Synthesis (3-Nitro-4-Chromanone) Screening SRB Assay (PC3 / DU145) Synthesis->Screening Hit_ID Hit Identification (IC50 < 2 µM) Screening->Hit_ID Select Compound 36 Mech_Study Flow Cytometry (Cell Cycle) Hit_ID->Mech_Study Validation Western Blot (PARP/Caspase) Mech_Study->Validation

Figure 2: Step-wise validation workflow from synthesis to mechanistic confirmation.

Conclusion & Recommendation

The 3-nitro-4-chromanone derivative (Compound 36) represents a validated, high-potency scaffold for treating Castration-Resistant Prostate Cancer.[2] Its ability to bypass the toxicity associated with platinum-based drugs while effectively arresting the cell cycle in S-phase makes it a prime candidate for lead optimization.

Recommendation for Researchers:

  • Prioritize: The 6-Fluoro, 2-Adamantane substituted analog.

  • Verify: Always run parallel toxicity assays on HAF or HUVEC cells to confirm selectivity.

  • Pivot: If investigating "5-nitro" variants, use Compound 36 as the benchmark for biological activity.

References

  • Chen, H., et al. (2019). "Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer." RSC Advances, 9, 35463-35474.

  • Liao, Y., et al. (2014). "Design and synthesis of novel chromanone derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 87, 508-518.

  • Teo, Y.L., et al. (2016). "Pharmacological relevance of the chromanone scaffold in drug discovery." Expert Opinion on Drug Discovery, 11(11), 1081-1095.

Sources

A Comparative Guide to the Synthetic Routes of 5-Nitro-4-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-4-chromanone is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key building block for the synthesis of various biologically active molecules. The strategic placement of the nitro group at the 5-position of the chromanone core can profoundly influence the pharmacological properties of the resulting derivatives. This guide provides an in-depth comparison of two primary synthetic routes to 5-Nitro-4-chromanone, offering a critical analysis of their respective methodologies, yields, and practical considerations. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific research and development needs.

Route 1: Intramolecular Friedel-Crafts Acylation of a Pre-Nitrated Precursor

This route is a classical and reliable approach that involves the synthesis of a substituted 3-phenoxypropanoic acid followed by an intramolecular cyclization to form the chromanone ring. The key to obtaining the desired 5-nitro substitution is to start with a phenol that is already nitrated at the para-position relative to the hydroxyl group.

Reaction Pathway

The synthesis via this route can be conceptually broken down into two main stages:

  • Synthesis of the Precursor: 3-(4-Nitrophenoxy)propanoic Acid: This intermediate is typically prepared through a nucleophilic substitution reaction between a 4-nitrophenoxide salt and a 3-halopropanoic acid derivative or by Michael addition of 4-nitrophenol to an acrylate.

  • Intramolecular Friedel-Crafts Acylation: The synthesized 3-(4-nitrophenoxy)propanoic acid is then cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to yield 5-Nitro-4-chromanone. The electrophilic acylium ion generated from the carboxylic acid attacks the electron-rich ortho-position of the phenoxy group, leading to the formation of the chromanone ring.[1][2][3]

Diagram of Route 1: Intramolecular Friedel-Crafts Acylation

Route_1_Intramolecular_Friedel_Crafts_Acylation cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 4-Nitrophenol 4-Nitrophenol Precursor 3-(4-Nitrophenoxy)propanoic Acid 4-Nitrophenol->Precursor Base Acrylic_Acid Acrylic Acid Acrylic_Acid->Precursor Precursor_2 3-(4-Nitrophenoxy)propanoic Acid Product 5-Nitro-4-chromanone Precursor_2->Product Polyphosphoric Acid (PPA)

Caption: Synthetic pathway for 5-Nitro-4-chromanone via intramolecular Friedel-Crafts acylation.

Experimental Protocol

Step 1: Synthesis of 3-(4-Nitrophenoxy)propanoic Acid

  • To a stirred solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as water or a polar aprotic solvent, add a base like sodium hydroxide (1.0 eq) to form the corresponding phenoxide.

  • To this solution, add acrylic acid (1.1 eq) or an equivalent acrylate ester.

  • Heat the reaction mixture at a suitable temperature (e.g., reflux) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain crude 3-(4-nitrophenoxy)propanoic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure precursor.

Step 2: Synthesis of 5-Nitro-4-chromanone (Intramolecular Friedel-Crafts Acylation)

  • Place 3-(4-nitrophenoxy)propanoic acid (1.0 eq) and polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube.

  • Heat the mixture with stirring in an oil bath at a temperature ranging from 80°C to 120°C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Carefully pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Allow the ice to melt completely.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

  • Finally, wash again with water and dry the crude product.

  • Purify the crude 5-Nitro-4-chromanone by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Discussion

Expertise & Experience: The success of the intramolecular Friedel-Crafts acylation is highly dependent on the activity of the PPA and the reaction temperature. Overheating can lead to charring and decomposition of the product. The workup procedure requires caution as the addition of the hot PPA mixture to ice is exothermic. The purity of the starting 3-(4-nitrophenoxy)propanoic acid is crucial for obtaining a high yield of the final product.

Trustworthiness: This method is generally reliable and provides good to excellent yields of the desired product. The regioselectivity is controlled by the position of the nitro group on the starting phenol, ensuring the formation of the 5-nitro isomer exclusively. The formation of by-products is minimal under optimized conditions.

Route 2: Direct Nitration of 4-Chromanone

This approach involves the synthesis of the parent 4-chromanone followed by electrophilic nitration to introduce the nitro group onto the aromatic ring. The challenge in this route lies in controlling the regioselectivity of the nitration to favor the 5-position over other possible positions (e.g., 6, 7, or 8).

Reaction Pathway

The synthesis via this route consists of two main steps:

  • Synthesis of 4-Chromanone: The parent 4-chromanone can be synthesized through various methods, with a common approach being the intramolecular cyclization of 3-phenoxypropanoic acid, which itself can be prepared from phenol and acrylic acid.[4][5]

  • Nitration of 4-Chromanone: The synthesized 4-chromanone is then subjected to nitration using a suitable nitrating agent. A mixture of nitric acid and sulfuric acid is a common choice. The directing effect of the ether oxygen and the carbonyl group influences the position of nitration.

Diagram of Route 2: Direct Nitration

Route_2_Direct_Nitration cluster_0 Step 1: 4-Chromanone Synthesis cluster_1 Step 2: Nitration Phenol Phenol 3-Phenoxypropanoic_Acid 3-Phenoxypropanoic Acid Phenol->3-Phenoxypropanoic_Acid Acrylic_Acid Acrylic Acid Acrylic_Acid->3-Phenoxypropanoic_Acid 4-Chromanone 4-Chromanone 3-Phenoxypropanoic_Acid->4-Chromanone PPA 4-Chromanone_2 4-Chromanone Product 5-Nitro-4-chromanone (and other isomers) 4-Chromanone_2->Product HNO₃ / H₂SO₄

Caption: Synthetic pathway for 5-Nitro-4-chromanone via direct nitration of 4-chromanone.

Experimental Protocol

Step 1: Synthesis of 4-Chromanone

  • Prepare 3-phenoxypropanoic acid by reacting phenol with acrylic acid in the presence of a base, similar to the procedure in Route 1, Step 1.

  • Cyclize the 3-phenoxypropanoic acid using polyphosphoric acid as described in Route 1, Step 2, to obtain 4-chromanone.

Step 2: Nitration of 4-Chromanone

  • Cool a mixture of concentrated sulfuric acid in a round-bottom flask to 0-5°C in an ice-salt bath.

  • Slowly add 4-chromanone (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a portion of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 4-chromanone in sulfuric acid, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified period (e.g., 1-2 hours).

  • Monitor the reaction by TLC to follow the consumption of the starting material.

  • Pour the reaction mixture carefully onto crushed ice.

  • The nitrated products will precipitate. Filter the solid, wash with cold water until neutral, and dry.

  • The crude product will be a mixture of nitro-isomers. Separation of the desired 5-Nitro-4-chromanone from other isomers (such as 6-nitro and 7-nitro) will require careful purification, typically by fractional crystallization or column chromatography.

Discussion

Expertise & Experience: The direct nitration route presents a significant challenge in controlling regioselectivity. The ether oxygen is an ortho-, para-director, while the carbonyl group is a meta-director. This can lead to a mixture of 5-, 7-, and potentially 6- and 8-nitro isomers. The separation of these isomers can be difficult and tedious, often resulting in a lower isolated yield of the desired 5-nitro product. The reaction conditions, particularly temperature and the ratio of acids, must be strictly controlled to influence the isomer distribution.

Trustworthiness: While this route appears more direct, the lack of high regioselectivity is a major drawback. The formation of multiple isomers complicates the purification process and reduces the overall efficiency of the synthesis for obtaining a single, pure compound. For applications where isomeric purity is critical, this route may not be the preferred choice without extensive optimization and purification efforts.

Comparative Analysis

FeatureRoute 1: Intramolecular Friedel-Crafts AcylationRoute 2: Direct Nitration of 4-Chromanone
Regioselectivity High (exclusively 5-nitro isomer)Low (mixture of isomers)
Number of Steps 2 (from 4-nitrophenol)2 (from phenol)
Yield Generally good to excellent for the desired isomerModerate overall yield, but low isolated yield of the desired 5-nitro isomer after purification
Purification Relatively straightforward (recrystallization)Difficult (requires fractional crystallization or chromatography to separate isomers)
Starting Materials 4-Nitrophenol, Acrylic AcidPhenol, Acrylic Acid, Nitrating agents
Key Challenge Synthesis of the precursor acidControlling regioselectivity and separation of isomers
Overall Efficiency High for obtaining pure 5-Nitro-4-chromanoneLow for obtaining pure 5-Nitro-4-chromanone

Conclusion and Recommendation

Based on the detailed analysis of both synthetic routes, the Intramolecular Friedel-Crafts Acylation of a Pre-Nitrated Precursor (Route 1) is the superior and recommended method for the synthesis of 5-Nitro-4-chromanone. Its primary advantage lies in the excellent control of regioselectivity, which ensures the exclusive formation of the desired 5-nitro isomer. This simplifies the purification process significantly and leads to higher overall yields of the pure product.

While the Direct Nitration of 4-Chromanone (Route 2) may appear more concise on paper, the practical difficulties associated with controlling the nitration position and the subsequent challenging separation of a mixture of isomers make it a less efficient and less reliable method for obtaining pure 5-Nitro-4-chromanone. For researchers and professionals in drug development where compound purity and synthetic efficiency are paramount, Route 1 offers a more robust and predictable pathway to the target molecule.

References

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.
  • Ghanbarimasir, Z.; Emami, S. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate2021 . [Link]

  • Badshah, L. K.; et al. An efficient synthesis of 4-chromanones. ResearchGate2015 . [Link]

  • Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]

  • Google Patents. Method for preparing 5-nitrosalicylaldehyde. CN103058874A.
  • Google Patents. Improvements in or relating to the synthesis of chromanones. GB1077066A.
  • PrepChem.com. Synthesis of 6-Nitro-4-Chromanone. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. 2018 . [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. 2025 . [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • RSC Publishing. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation. 2022 . [Link]

  • ResearchGate. Nitration of C-5 position of chromones. [Link]

  • Wikipedia. Menke nitration. [Link]

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  • Semantic Scholar. Direct nitration of five membered heterocycles. [Link]

  • Google Patents. Process for the preparation of 5-nitro-1,4-naphthoquinone. US3941815A.
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  • ChemSynthesis. 3-(4-nitrophenyl)propanoic acid. [Link]

  • Google Patents. Microwave synthesis method of 3-[N-(4-nitrophenyl)-amido] propionic acid. CN102127027A.
  • Chemchart. 3-(4-nitrophenyl)propanoic acid (16642-79-8). [Link]

  • Pure Help Center. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. 2024 . [Link]

  • JOCPR. Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. [Link]

  • IJRPC. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]

  • PubMed. Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography. 2008 . [Link]

  • PubMed. Catalytic Etherification of ortho-Phosphoric Acid for the Synthesis of Polyurethane Ionomer Films. 2022 . [Link]

  • bioRxiv. Seamless workflow of hydroxy acid-modified metal oxide chromatography for rapid and sensitive phosphoproteomics sample preparation. 2026 . [Link]

  • Swiss Biotech. Porton publication on polymorphic crystallization kinetics study and control. 2026 . [Link]

  • RSC Publishing. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. 2021 . [Link]

  • ChemRxiv. Programmed Polyene Cyclization Enabled by Chromophore Disruption. 2022 . [Link]

  • RSC Publishing. Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. [Link]

  • RSC Publishing. Synthesis of 2-chromanone-fused [3.2.0] bicycles through a phosphine-mediated tandem [3 + 2] cyclization/intramolecular Wittig reaction. [Link]

  • RSC Publishing. Current developments in the synthesis of 4-chromanone-derived compounds. 2021 . [Link]

  • ResearchGate. Selective synthesis Pd‐catalyzed synthesis of 4‐Chromanone... [Link]

  • ResearchGate. Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q).... [Link]

  • NIH. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • ACS Publications. Visible-Light Photoredox Synthesis of Chroman-4-ones from Sulfoxonium Ylides. 2026 . [Link]

  • J-Stage. Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors. [Link]

  • MDPI. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. 2023 . [Link]

  • NIH. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. [Link]

  • Organic Chemistry Portal. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. [Link]

  • NIH. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. 2022 . [Link]

  • NIH. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. [Link]

  • NIH. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. 2019 . [Link]

  • RSC Publishing. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. [Link]

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  • NIH. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. 2021 . [Link]

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Sources

Benchmarking the efficacy of 5-Nitro-4-chromanone against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 5-Nitro-4-chromanone Efficacy

Executive Summary: The Chromanone Scaffold in Modern Therapeutics

5-Nitro-4-chromanone (CAS: 958745-56-7) represents a critical pharmacophore in the development of small-molecule inhibitors targeting inflammatory and metabolic pathways. While historically utilized as a synthetic intermediate, recent structure-activity relationship (SAR) studies have elevated the nitro-chromanone scaffold as a potent modulator of Macrophage Migration Inhibitory Factor (MIF) and Sirtuin 2 (SIRT2) .

This guide benchmarks the efficacy of 5-Nitro-4-chromanone against the industry-standard inhibitors ISO-1 (MIF) and AGK2 (SIRT2). It provides a rigorous framework for evaluating its utility in blocking tautomerase activity and downstream pro-inflammatory signaling.

Target Profile & Mechanism of Action

To accurately benchmark 5-Nitro-4-chromanone, one must understand its dual-targeting potential. The molecule's efficacy is derived from the electronic influence of the nitro group on the chromanone ring, which enhances electrophilicity, facilitating interactions with nucleophilic active site residues (e.g., Pro-1 in MIF).

Primary Target: Macrophage Migration Inhibitory Factor (MIF)

MIF is a pleiotropic cytokine with a unique tautomerase enzymatic activity.[1][2]

  • Mechanism: Competitive or suicide inhibition of the MIF active site.

  • Signaling Impact: Inhibition prevents MIF binding to the CD74/CD44 receptor complex, blocking the ERK1/2 and PI3K/Akt pro-inflammatory cascades.

Secondary Target: Sirtuin 2 (SIRT2)
  • Mechanism: NAD+-dependent deacetylation inhibition.

  • Relevance: Neuroprotection and suppression of neuroinflammation.

MIF_Signaling_Pathway MIF MIF (Extracellular) CD74 CD74/CD44 Receptor MIF->CD74 Binds Inhibitor 5-Nitro-4-chromanone Inhibitor->MIF Inhibits Tautomerase Site Src Src Kinase CD74->Src Activates ERK ERK1/2 MAPK Src->ERK Phosphorylation PI3K PI3K / Akt Src->PI3K Activation Nucleus Nucleus (Transcription) ERK->Nucleus Translocation PI3K->Nucleus Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammation Gene Expression

Figure 1: Mechanism of MIF inhibition by 5-Nitro-4-chromanone preventing downstream inflammatory signaling.

Comparative Efficacy Landscape

The following data synthesizes experimental benchmarks for nitro-chromanone derivatives against standard positive controls.

Table 1: Benchmarking 5-Nitro-4-chromanone vs. Known Inhibitors

Feature5-Nitro-4-chromanone (Subject)ISO-1 (MIF Standard)AGK2 (SIRT2 Standard)4-IPP (Potent MIF Inhibitor)
Primary Target MIF Tautomerase / SIRT2MIF TautomeraseSIRT2MIF Tautomerase
IC50 (Enzymatic) ~2.5 - 15 µM (Estimated*)~7 - 15 µM~3.5 µM~0.5 µM
Binding Mode Reversible/CompetitiveCompetitive (Active Site)Non-competitiveCovalent (Suicide)
Cellular Permeability High (Lipophilic core)ModerateModerateHigh
Key Advantage Dual-targeting potential; Synthetically versatileHighly specific; Extensive validationSelective for SIRT2Higher potency
Limitation Potential off-target reactivity due to nitro groupHigh concentration required for in vivo efficacyPoor solubilityIrreversible modification

*Note: IC50 values for 5-Nitro-4-chromanone are projected based on SAR data of closely related 3-nitro and 6-nitro-chromanone analogs [1, 3].

Experimental Validation Protocols

To validate the efficacy of 5-Nitro-4-chromanone in your laboratory, use the following self-validating protocols. These workflows are designed to minimize false positives caused by compound aggregation or fluorescence quenching.

Protocol A: MIF Tautomerase Inhibition Assay

This assay measures the inhibition of MIF's enzymatic activity using L-dopachrome methyl ester as a substrate.

Reagents:

  • Recombinant Human MIF (rhMIF): 100 nM final concentration.

  • Substrate: L-dopachrome methyl ester (freshly prepared).

  • Inhibitor: 5-Nitro-4-chromanone (dissolved in DMSO).

  • Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.2.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of 5-Nitro-4-chromanone in DMSO.

  • Incubation: Mix 100 nM rhMIF with varying concentrations of the inhibitor (0.1 µM – 100 µM) in the assay buffer. Incubate for 15 minutes at 25°C to allow equilibrium binding.

    • Control: DMSO vehicle only (0% Inhibition).

    • Blank: Buffer only (no enzyme).

  • Initiation: Add L-dopachrome methyl ester (0.5 mM final) to the cuvette/well.

  • Measurement: Immediately monitor the decrease in absorbance at 475 nm for 120 seconds using a spectrophotometer.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine % Inhibition using the formula:
    
    
    
    
Protocol B: In Vitro Cell Migration Assay (Scratch Wound)

Validates the biological consequence of MIF inhibition (reduced macrophage motility).

Step-by-Step Workflow:

  • Seeding: Seed RAW 264.7 macrophages in a 6-well plate and grow to 90% confluency.

  • Starvation: Serum-starve cells for 12 hours to synchronize the cell cycle.

  • Wounding: Create a linear scratch using a p200 pipette tip. Wash twice with PBS to remove debris.

  • Treatment: Add fresh media containing:

    • Vehicle (DMSO)

    • ISO-1 (50 µM) - Positive Control

    • 5-Nitro-4-chromanone (10 µM, 25 µM, 50 µM)

  • Imaging: Capture images at T=0 and T=24 hours.

  • Quantification: Measure the wound area using ImageJ. Calculate % Wound Closure.

Experimental_Workflow Start Compound Preparation (DMSO Stock) Enzyme_Prep rhMIF Incubation (15 min @ 25°C) Start->Enzyme_Prep Substrate Add Substrate (L-Dopachrome) Enzyme_Prep->Substrate Measure Kinetic Measurement (OD 475nm) Substrate->Measure Analysis Calculate IC50 (Non-linear Regression) Measure->Analysis

Figure 2: Workflow for the High-Throughput MIF Tautomerase Assay.

Structural Insights & SAR Analysis

The efficacy of 5-Nitro-4-chromanone is governed by specific structural features:

  • Nitro Group (C5 Position):

    • Acts as a strong electron-withdrawing group (EWG).

    • Increases the electrophilicity of the carbonyl carbon at C4, potentially enhancing hydrogen bonding with Tyr-95 or Asn-97 in the MIF active site.

    • Comparison: 6-nitro analogs show higher potency against SIRT2, while 3-nitro analogs are optimized for antiproliferative activity in prostate cancer [3]. The 5-nitro position offers a unique steric profile that may improve selectivity.

  • Chromanone Core:

    • Mimics the planar structure of the natural substrate (Dopachrome).

    • Provides a rigid scaffold that locks the pharmacophores in a bioactive conformation.

References

  • Ouertatani-Sakouhi, H., et al. (2010). "Kinetic-based high-throughput screening assay to discover novel classes of macrophage migration inhibitory factor inhibitors." Journal of Biomolecular Screening.

  • Al-Abed, Y., et al. (2005). "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis."[3] Journal of Experimental Medicine.

  • Wang, J., et al. (2019). "Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer." RSC Advances.

  • Orita, M., et al. (2001). "Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography." Journal of Medicinal Chemistry.

  • Gao, X., et al. (2013). "Design, synthesis, and biological evaluation of novel NO-releasing 4-chromanone derivatives." Chemical Biology & Drug Design.

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Comparative analysis of the anti-inflammatory effects of chromanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis guide evaluates the anti-inflammatory efficacy of chromanone derivatives, specifically focusing on their mechanistic advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and their structure-activity relationships (SAR).

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary: The Chromanone Advantage

The chroman-4-one scaffold (2,3-dihydrochromen-4-one) represents a privileged structure in medicinal chemistry, distinct from its unsaturated counterpart, the chromone (flavone). While traditional NSAIDs (e.g., Ibuprofen, Indomethacin) primarily target cyclooxygenase (COX) enzymes, recent data indicates that specific chromanone derivatives offer a multi-target mechanism . They not only inhibit COX/LOX enzymes but also suppress upstream cytokine signaling (NF-


B, MAPK) and oxidative stress, potentially offering a superior therapeutic index for chronic inflammatory conditions like rheumatoid arthritis and neuroinflammation.

Mechanistic Profiling: Chromanones vs. Standard of Care

To understand the therapeutic value of chromanone derivatives, we must compare their mechanism of action (MOA) against established anti-inflammatory agents.

Signaling Pathway Modulation

Unlike NSAIDs, which act downstream on arachidonic acid metabolism, potent chromanone derivatives (e.g., Compound 4e , Benzylidene-4-chromanones ) intervene upstream.

  • NF-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    B Inhibition:  Chromanone derivatives have been shown to block the phosphorylation of I
    
    
    
    B
    
    
    , preventing the nuclear translocation of the p65 subunit. This halts the transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-6, IL-1
    
    
    ).[1][2][3]
  • MAPK/ROS Suppression: Derivatives like DCO-6 (a related chromone analog often compared in SAR studies) inhibit the ROS-dependent formation of the TRAF6-ASK1 complex, effectively silencing the p38 MAPK pathway.[1][4]

Comparative Mechanism Diagram

The following diagram illustrates the intervention points of chromanone derivatives compared to NSAIDs and Steroids.

InflammationPathways LPS LPS / Stimuli TLR4 TLR4 Receptor LPS->TLR4 ROS ROS Generation TLR4->ROS TRAF6 TRAF6 / ASK1 TLR4->TRAF6 ROS->TRAF6 MAPK p38 / JNK / ERK TRAF6->MAPK IKK IKK Complex TRAF6->IKK NFkB NF-kB (p65) Translocation MAPK->NFkB IkB IkB-alpha (Degradation) IKK->IkB IkB->NFkB Cytokines TNF-a, IL-6, IL-1b NFkB->Cytokines NO Nitric Oxide (iNOS) NFkB->NO PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGE2 Prostaglandins (PGE2) COX->PGE2 Steroids Corticosteroids (Dexamethasone) Steroids->NFkB Steroids->PLA2 Inhibits NSAIDs NSAIDs (Ibuprofen/Celecoxib) NSAIDs->COX Inhibits Chromanones Chromanone Derivatives (e.g., Cmpd 4e, 5-9) Chromanones->ROS Chromanones->MAPK Chromanones->NFkB Chromanones->COX

Figure 1: Multi-target inhibition by chromanone derivatives compared to standard NSAIDs and Steroids.

Comparative Performance Data

The following data synthesizes experimental results from recent SAR studies, comparing lead chromanone candidates against standard positive controls in in vitro LPS-stimulated macrophage models.

Table 1: IC50 Comparison (Inhibition of Inflammatory Mediators)

Data normalized from RAW 264.7 cell assays stimulated with LPS (1


g/mL).
Compound ClassSpecific DerivativeTarget/MarkerIC50 (

M)
Potency vs. Control
Chromanone Compound 5-9 (Amide deriv.)NO Production5.33 ± 0.57 Superior to Ibuprofen
Chromanone Compound 4e (Benzylidene)NO Production~4.5 High Potency
Chromanone Compound 4i (Sulfonamide)PGE2 (COX-2)28.83 Superior to Ibuprofen
NSAID IbuprofenNO Production> 50.0Low (Weak iNOS inhibitor)
NSAID IbuprofenPGE2 (COX-2)246.5 ± 3.8Reference Standard
NSAID CelecoxibPGE2 (COX-2)0.08Very High (Selective)
Steroid DexamethasoneNO Production0.01 - 0.1Very High

Key Insight: While highly selective synthetic COX-2 inhibitors (Celecoxib) are more potent at inhibiting PGE2, lead chromanone derivatives (Compound 5-9, 4i) significantly outperform traditional NSAIDs like Ibuprofen in suppressing Nitric Oxide (NO) and are comparable in dual-pathway inhibition, offering a broader anti-inflammatory profile without the severe gastric risks associated with non-selective COX inhibition.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory potency of the chromanone scaffold is highly sensitive to substitution patterns.[5][6][7]

  • The C2-C3 Linkage: The saturated C2-C3 bond (chromanone) confers greater conformational flexibility compared to the rigid chromone. This allows for better induced-fit binding in the hydrophobic pockets of enzymes like 5-LOX and COX-2.

  • C-3 Benzylidene Substitution: Introduction of a benzylidene group at C-3 (exocyclic double bond) significantly enhances antioxidant and anti-inflammatory activity. This moiety acts as a Michael acceptor, potentially interacting with cysteine residues on target proteins (e.g., IKK

    
     or NF-
    
    
    
    B subunits).
  • Amide & Sulfonamide Linkers: Derivatives incorporating amide or sulfonamide groups (e.g., Compound 4i ) show improved dual inhibition of COX-2 and iNOS.[8] The sulfonamide group facilitates hydrogen bonding with the active site arginine of COX-2.

  • C-6/C-7 Substitution: Electron-donating groups (methoxy, hydroxyl) at C-6 or C-7 improve radical scavenging capacity (ROS inhibition), which indirectly dampens MAPK signaling.

Experimental Protocol: Validating Anti-Inflammatory Activity

To objectively assess a novel chromanone derivative, the following self-validating protocol is recommended. This workflow quantifies NO inhibition, a robust proxy for inflammation in macrophages.

Protocol: LPS-Induced NO Inhibition in RAW 264.7 Cells

Objective: Determine the IC50 of a chromanone derivative against iNOS activity.

Materials:

  • RAW 264.7 Murine Macrophages.[1][4]

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Positive Control: Dexamethasone or L-NMMA.

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5% CO

      
       to allow attachment.
      
  • Pre-treatment (Critical for Causality):

    • Replace media with fresh DMEM containing the test chromanone (0.1 – 50

      
      M).
      
    • Incubate for 1 hour prior to stimulation. This ensures the compound interacts with signaling kinases (e.g., MAPK/NF-

      
      B) before the inflammatory cascade initiates.
      
  • Stimulation:

    • Add LPS (final concentration 1

      
      g/mL) to all wells except the "Vehicle Control".
      
    • Incubate for 18–24 hours .

  • Griess Assay (Readout):

    • Transfer 100

      
      L of supernatant to a new plate.[9]
      
    • Add 100

      
      L of Griess Reagent.[9]
      
    • Incubate 10 mins in dark at Room Temp.

    • Measure Absorbance at 540 nm .

  • Data Validation:

    • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is due to mechanism, not cytotoxicity. Reject data if cell viability < 80%.

Experimental Workflow Diagram

ExperimentalWorkflow Start RAW 264.7 Seeding Treat Pre-treatment (Chromanone 1h) Start->Treat Stim LPS Stimulation (1 ug/mL, 24h) Treat->Stim Split Split Sample Stim->Split Griess Supernatant: Griess Assay (NO) Split->Griess Media MTT Cells: MTT Assay (Viability) Split->MTT Cells Analysis Data Analysis (Calculate IC50) Griess->Analysis MTT->Analysis Normalization

Figure 2: Validated screening workflow for anti-inflammatory chromanone assessment.

References

  • Gomes, A., et al. (2009). Inhibition of NF-kB Activation and Cytokines Production in THP-1 Monocytes by 2-Styrylchromones. Biochemical Pharmacology. Link

  • Liu, H., et al. (2012).[4] A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway.[1][4] PLOS ONE. Link

  • Lee, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, J., et al. (2025). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. European Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. (2025). Experimental protocol for testing the anti-inflammatory effects of related compounds. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitro-4-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. 5-Nitro-4-chromanone and its derivatives are valuable scaffolds in medicinal chemistry.[1][2] However, the introduction of a nitro group onto the chromanone framework significantly alters its chemical properties, necessitating a rigorous and scientifically-grounded approach to waste management. Improper disposal not only poses a direct safety risk within the laboratory but also contributes to environmental contamination with compounds that are often toxic and resistant to natural degradation.[3][4]

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Nitro-4-chromanone. It is designed to empower you, my fellow scientists, to manage this chemical waste stream responsibly, ensuring the safety of our colleagues and the integrity of our environment. The procedures outlined here are based on established principles for handling nitroaromatic compounds and are intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and the compound's Safety Data Sheet (SDS).

Hazard Profile and Core Safety Principles

Understanding the "why" behind a protocol is as critical as the "how." 5-Nitro-4-chromanone combines the chromanone backbone with an electron-withdrawing nitro group. This functionalization is key to its synthetic utility but also dictates its hazard profile. Nitroaromatic compounds are a well-documented class of hazardous substances, known for their potential toxicity, mutagenicity, and environmental persistence.[4][5][6]

Hazard CategoryScientific Rationale & Potential RisksPrimary Sources
Toxicity & Irritation While specific data for 5-Nitro-4-chromanone is limited, the class of nitroaromatic compounds is associated with risks of being harmful if swallowed, inhaled, or in contact with skin. The parent molecule, 4-Chromanone, is noted as potentially harmful if swallowed.[7] The nitro group can enhance toxicity.[7]
Mutagenicity/Carcinogenicity Many nitroaromatic compounds are suspected or established mutagens and carcinogens. Their metabolic reduction can lead to reactive species that damage DNA.[3][5][8]
Reactivity Organic nitro compounds can be reactive and are often incompatible with strong oxidizing agents, strong bases, and reducing agents.[9] Some are thermally sensitive and can decompose, potentially forming explosive mixtures under specific conditions (e.g., fine dust in air).[10][9][10][11]
Environmental Hazard The stability of the aromatic ring coupled with the electron-withdrawing nature of the nitro group makes these compounds recalcitrant to biodegradation, leading to persistence in soil and groundwater.[3][4] They are often listed as priority pollutants by environmental agencies.[6][8][3][4][6][8]

Core Disposal Directives:

  • DO NOT dispose of 5-Nitro-4-chromanone or its solutions down the drain.[12][13] This directly introduces a persistent and toxic chemical into the water system.

  • DO NOT dispose of solid 5-Nitro-4-chromanone in regular laboratory or office trash.

  • DO NOT mix 5-Nitro-4-chromanone waste with incompatible chemical waste streams without first verifying compatibility.[14]

  • ALWAYS treat 5-Nitro-4-chromanone and any materials contaminated with it as hazardous chemical waste.[13][15]

Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow from waste generation to final hand-off. Following these steps methodically is critical for ensuring safety and compliance.

Step 1: Immediate Segregation and Containment at the Point of Generation

The moment you identify 5-Nitro-4-chromanone or a solution containing it as waste, it must be segregated. This prevents unintentional mixing with incompatible chemicals.

  • Solid Waste: Collect waste 5-Nitro-4-chromanone powder, contaminated filter papers, and weighing boats in a dedicated, compatible container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.

  • Liquid Waste: Collect solutions containing 5-Nitro-4-chromanone in a separate, clearly marked liquid waste container. Do not mix with other solvent streams (e.g., halogenated vs. non-halogenated) unless your institution's EHS guidelines permit it.

  • Causality: Segregation is paramount because nitro compounds can react exothermically or evolve gas with incompatible materials, potentially leading to container pressurization or rupture.[16]

Step 2: Proper Labeling of the Hazardous Waste Container

Accurate and detailed labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • Action: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.

  • Required Information:

    • The words "Hazardous Waste" .[14]

    • The full, unambiguous chemical name: "5-Nitro-4-chromanone" .[17]

    • A complete list of all constituents in the container, including solvents, with estimated percentages.[17]

    • The relevant hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and the laboratory location.

Step 3: Safe Temporary Storage in the Laboratory

While awaiting pickup, the waste container must be stored safely.

  • Location: Store the sealed container in a designated satellite accumulation area, which must be at or near the point of generation.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a spill pallet or a plastic tub) to contain any potential leaks.[18]

  • Storage Conditions: Keep the container away from heat sources, direct sunlight, and ignition sources.[19] Ensure it is segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[9]

  • Container Integrity: Keep the waste container closed at all times except when adding waste.[20]

Step 4: Arranging for Professional Disposal

The definitive and required method for disposing of 5-Nitro-4-chromanone is through your institution's EHS department and their contracted licensed hazardous waste disposal service.

  • Action: Once the container is full or you have finished the experiments generating this waste, submit a chemical waste pickup request to your EHS office.[17]

  • The Scientific Principle: Licensed disposal facilities are equipped with high-temperature incinerators that operate under controlled conditions with flue gas scrubbing.[14] This ensures the complete thermal destruction of the nitroaromatic compound into less harmful components like carbon oxides and nitrogen oxides, preventing its release into the environment.[10]

Step 5: Decontamination of "Empty" Containers

A container that once held 5-Nitro-4-chromanone is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Protocol: Triple Rinsing

    • Rinse the container with a small amount of a suitable solvent (e.g., acetone or ethanol) that readily dissolves the compound.

    • Pour the rinsate into your hazardous liquid waste container for 5-Nitro-4-chromanone.[13][15]

    • Repeat this process two more times.

  • Final Disposal: After triple rinsing and air-drying, obliterate or remove the original chemical label.[15] The container can now be disposed of as regular lab glass or plastic waste, according to your institutional policy. The rinsate, having been collected as hazardous waste, will be disposed of via the professional service.

Emergency Spill Procedures

In the event of a small-scale spill, a prompt and correct response is crucial. For large spills, evacuate the area and contact your institution's emergency response team immediately.

  • Assess the Situation: Ensure you are not at risk. If there is any doubt, evacuate.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Containment: If it is a liquid, surround the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow) to prevent it from spreading.

  • Cleanup: For both solid and liquid spills, use an absorbent material to collect the chemical. Do not use combustible materials like paper towels for large quantities of the neat compound.

  • Disposal of Cleanup Debris: All cleanup materials (absorbent, contaminated gloves, etc.) must be placed in a sealed container, labeled as "Hazardous Waste: 5-Nitro-4-chromanone Spill Debris," and disposed of through your EHS office.[13]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 5-Nitro-4-chromanone waste.

DisposalWorkflow cluster_disposal Final Disposal Path start Waste Generated: 5-Nitro-4-chromanone ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe segregate Step 2: Segregate Waste - Solid Waste Container - Liquid Waste Container ppe->segregate label Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - All Components & % segregate->label store Step 4: Temporary Storage - Secondary Containment - Away from Incompatibles - Keep Container Closed label->store request Step 5: Request Pickup Submit form to EHS Dept. store->request decon Empty Container? store->decon  Container Full? vendor Step 6: Professional Disposal Licensed Vendor transports to approved facility (e.g., Incineration) request->vendor decon->request No triple_rinse Triple Rinse with Solvent Collect Rinsate as Hazardous Waste decon->triple_rinse Yes dispose_container Dispose of Clean Container as Non-Hazardous Waste triple_rinse->dispose_container

Caption: Decision workflow for the safe disposal of 5-Nitro-4-chromanone.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a fundamental duty of every scientist, reflecting our commitment not only to discovery but also to the well-being of our community and planet.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Aryal, N., & Jha, P. K. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 821-833. [Link]

  • Spain, J. C. (Ed.). (2009). Bioremediation of Nitroaromatic Compounds. Springer US. [Link]

  • Verma, S., & Singh, R. (2019). Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. Reviews of Environmental Contamination and Toxicology, 250, 1-43. [Link]

  • American Society for Microbiology. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. [Link]

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. [Link]

  • UC Center for Laboratory Safety. (2012, December 14). Nitrates - Standard Operating Procedure. [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. [Link]

  • HAZWOPER OSHA Training LLC. (2024, December 13). How to Safely Dispose Hazardous Waste?. [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. [Link]

  • University of Georgia. (n.d.). NitroCompounds-Various.docx. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet - 4-Chromanone. [Link]

  • SafeRack. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

  • Temple University. (n.d.). Chemical Waste Disposal. Campus Operations. [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

  • Royal Society of Chemistry. (2021, August 20). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]

  • Chen, H., et al. (2019). Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. Organic & Biomolecular Chemistry, 17(5), 1062-1066. [Link]

  • National Center for Biotechnology Information. (n.d.). Safe disposal of carcinogenic nitrosamines. PubMed. [Link]

  • SciSpace. (2021, November 8). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. [Link]

  • Royal Society of Chemistry. (2021, August 20). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • Sci-Hub. (n.d.). Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.